3-bromoacenaphtho[1,2-b]quinoxaline
Descripción
The exact mass of the compound 3-Bromo-acenaphtho[1,2-b]quinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-bromoacenaphtho[1,2-b]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromoacenaphtho[1,2-b]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H9BrN2 |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
3-bromoacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C18H9BrN2/c19-13-9-8-12-16-10(13)4-3-5-11(16)17-18(12)21-15-7-2-1-6-14(15)20-17/h1-9H |
Clave InChI |
HWGCZFYFWKIEAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=N2 |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=N2 |
Pictogramas |
Corrosive; Acute Toxic; Irritant |
Origen del producto |
United States |
Synthesis and Characterization of 3-Bromoacenaphtho[1,2-b]quinoxaline: A Comprehensive Technical Guide
Executive Summary
The acenaphtho[1,2-b]quinoxaline (ACQ) core represents a privileged polycyclic aromatic scaffold characterized by its rigid, planar geometry and strong electron-accepting properties. When functionalized with a halogen—specifically in the form of 3-bromoacenaphtho[1,2-b]quinoxaline (CAS 151447-45-9)—the molecule transforms into a highly versatile synthetic intermediate. The strategic placement of the bromine atom breaks the molecular symmetry and provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions. This enables the rational design of advanced functional materials, including Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, low-bandgap copolymers for organic thin-film transistors (OTFTs), and novel biologically active heterocycles.
This whitepaper provides an in-depth, self-validating protocol for the synthesis, isolation, and characterization of 3-bromoacenaphtho[1,2-b]quinoxaline, grounded in mechanistic causality and field-proven analytical standards.
Mechanistic Overview and Synthetic Strategy
The synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline is achieved via a double condensation reaction between 5-bromoacenaphthylene-1,2-dione and 1,2-diaminobenzene (o-phenylenediamine).
Causality in Experimental Design: While the primary amines of 1,2-diaminobenzene are strong nucleophiles, the electrophilicity of the quinone carbonyls benefits significantly from mild acid catalysis. Utilizing glacial acetic acid as both the solvent and the catalyst serves a dual purpose:
-
Electrophilic Activation: It protonates the carbonyl oxygen atoms, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dione and accelerating nucleophilic attack.
-
Thermodynamic Driving Force: The acidic environment facilitates the subsequent elimination of two water molecules from the transient bis-hemiaminal intermediate. The reaction is thermodynamically driven to completion by the formation of the highly stable, fully conjugated pyrazine ring within the quinoxaline core.
Figure 1: Acid-catalyzed condensation mechanism for 3-bromoacenaphtho[1,2-b]quinoxaline.
Step-by-Step Experimental Protocol
Self-Validating Workflow: This protocol is designed to be self-purifying. The extended planar aromaticity of the product drastically reduces its solubility in cold protic solvents, allowing the product to precipitate directly from the reaction mixture. This phase change acts as an immediate visual validation of successful cyclization and minimizes the need for complex chromatographic purification.
Materials Required:
-
5-Bromoacenaphthylene-1,2-dione: 1.0 equivalent (10 mmol, ~2.61 g)
-
1,2-Diaminobenzene: 1.1 equivalents (11 mmol, ~1.19 g)
-
Glacial Acetic Acid: 50 mL (Solvent/Catalyst)
-
Ethanol (Absolute): For washing and recrystallization
Procedure:
-
Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromoacenaphthylene-1,2-dione in 50 mL of glacial acetic acid.
-
Amine Addition: Add 1,2-diaminobenzene to the suspension in one portion. The slight stoichiometric excess of the diamine ensures complete consumption of the brominated quinone, preventing halogenated impurities in the final product.
-
Thermal Activation: Heat the mixture to reflux (approx. 120 °C) under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the diamine. Stir at reflux for 2–4 hours.
-
Validation Checkpoint 1: Monitor by TLC (eluent: Hexane/Ethyl Acetate 3:1). The reaction is complete when the characteristic quinone spot disappears.
-
-
Precipitation and Isolation: Upon completion, allow the reaction mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes.
-
Validation Checkpoint 2: A dense, yellow-to-orange precipitate will form, indicating the successful formation of the rigid, insoluble ACQ core.
-
-
Filtration: Collect the crude solid via vacuum filtration. Wash the filter cake sequentially with cold distilled water (to remove residual acetic acid) and cold ethanol (to remove unreacted diamine and soluble byproducts).
-
Purification: Recrystallize the crude product from hot ethanol or a mixture of chloroform/ethanol to yield pure 3-bromoacenaphtho[1,2-b]quinoxaline as bright yellow/orange microcrystals. Typical yields range from 85% to 92%.
Analytical Characterization
Accurate characterization is critical to confirm both the successful cyclization and the retention of the bromine substituent. The breaking of symmetry by the bromine atom results in a distinct, complex splitting pattern in the aromatic region of the ¹H NMR spectrum, which serves as a definitive fingerprint for the molecule.
Table 1: Summary of Expected Quantitative Analytical Data
| Technique | Parameter | Expected Observation / Value | Diagnostic Significance |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ) | 7.70 – 8.50 ppm (multiplets, 9H) | Confirms the fully aromatic core; loss of symmetry yields distinct proton signals. |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ) | 120.0 – 155.0 ppm | Confirms carbon framework; specific C-Br resonance typically around 122-125 ppm. |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~1615 cm⁻¹ (C=N stretch) | Validation Checkpoint 3: Confirms pyrazine ring formation. |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | Absence of ~1720 cm⁻¹ | Validation Checkpoint 4: Confirms complete consumption of the C=O groups. |
| HRMS (ESI-TOF) | m/z [M+H]⁺ | ~333.002 (⁷⁹Br) and ~335.000 (⁸¹Br) | 1:1 isotopic doublet unambiguously confirms the presence of one bromine atom. |
| UV-Vis (CH₂Cl₂) | λmax (nm) | ~350 nm, ~430 nm | Indicates extended π-conjugation characteristic of the ACQ core. |
Downstream Applications and Synthetic Utility
The true value of 3-bromoacenaphtho[1,2-b]quinoxaline lies in its utility as a molecular building block. The C–Br bond is highly susceptible to oxidative addition by palladium catalysts, enabling divergent synthetic pathways across multiple disciplines:
-
Optoelectronics (TADF Emitters): By subjecting the brominated core to Buchwald-Hartwig amination with sterically hindered secondary amines (e.g., 3,6-di-tert-butylcarbazole), researchers can synthesize Donor-Acceptor-Donor (D-A-D) regioisomers. These molecules exhibit mixed emission behaviors and highly efficient Thermally Activated Delayed Fluorescence (TADF), achieving External Quantum Efficiencies (EQE) exceeding 12% in OLED devices 1.
-
Organic Thin-Film Transistors (OTFTs): Suzuki-Miyaura cross-coupling of the brominated core with oligothiophene boronic esters yields low-bandgap copolymers (1.8–2.0 eV). The strong electron-withdrawing nature of the ACQ core paired with electron-donating thiophenes facilitates ambipolar charge transport and weak π–π stacking, ideal for OTFT applications 2.
-
Medicinal Chemistry: The quinoxaline scaffold is a privileged structure in pharmacology. Halogenated derivatives serve as precursors for synthesizing novel antimicrobial and antitumor agents, where the extended planar surface intercalates with DNA or binds to specific enzymatic pockets 3.
Figure 2: Divergent synthetic utility of the brominated core via cross-coupling.
References
-
Title: Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers Source: The Journal of Physical Chemistry C, ACS Publications URL: [Link]
-
Title: Acenaphtho[1,2-b]quinoxaline based low band gap copolymers for organic thin film transistor applications Source: Journal of Materials Chemistry, RSC Publishing URL: [Link]
-
Title: Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives Source: International Journal of Advanced Research in Chemical Science (IJARCS) URL: [Link]
Sources
Physicochemical Properties and Applications of 3-Bromoacenaphtho[1,2-b]quinoxaline in Advanced Optoelectronics
Executive Summary
The rational design of organic semiconductors requires building blocks that offer precise control over molecular orbital energy levels and transition dipole moments. 3-Bromoacenaphtho[1,2-b]quinoxaline (3-Br-AQ) has emerged as a privileged, regioselectively functionalizable precursor in the synthesis of high-performance optoelectronic materials.
By fusing the rigid, extended π -conjugated system of acenaphthene with the highly electron-deficient pyrazine ring of quinoxaline, the AQ core achieves a remarkably deep Lowest Unoccupied Molecular Orbital (LUMO). This structural feature is indispensable for red-shifting emission spectra in organic light-emitting diodes (OLEDs). Furthermore, the bromine atom at the 3-position serves as a highly specific synthetic handle, allowing researchers to construct linear Donor-Acceptor (D-A) architectures that exhibit Thermally Activated Delayed Fluorescence (TADF) 1.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, self-validating synthetic protocols, and mechanistic photophysics of 3-Br-AQ and its derivatives.
Physicochemical & Structural Profiling
The utility of 3-Br-AQ stems from its intrinsic electronic asymmetry. The quinoxaline moiety acts as a strong electron sink, while the fused acenaphthene unit extends the conjugation length, stabilizing the radical anion formed during electron transport 2.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Causality / Optoelectronic Significance |
| Chemical Name | 3-bromoacenaphtho[1,2-b]quinoxaline | The 3-position halogenation allows linear D-A extension. |
| CAS Number | 151447-45-9 | Unique identifier for commercial procurement. |
| Molecular Formula | C₁₈H₉BrN₂ | High carbon-to-hydrogen ratio indicates extreme rigidity. |
| Molecular Weight | 333.19 g/mol | Optimal mass for thermal vacuum sublimation in OLED fabrication. |
| Physical State | Yellow/Brown Solid | Extended π -conjugation absorbs strongly in the visible blue region. |
| Solubility | Soluble in DCM, THF, Toluene | Enables solution-processed device fabrication and NMR characterization. |
| Electronic Nature | Strong Electron Acceptor (A) | Deep LUMO level facilitates red/NIR emission in D-A systems. |
Synthetic Workflow & Causality
The synthesis of 3-Br-AQ relies on the thermodynamic stability of the newly formed pyrazine ring. The reaction is a double Schiff-base condensation between an α -diketone and an ortho-diamine.
Mechanistic Rationale
The rigid diketone of 5-bromoacenaphthylene-1,2-dione is highly reactive due to ring strain. However, to ensure complete conversion and prevent mono-imine stalling, acid catalysis (e.g., glacial acetic acid or HCl) is employed. The acid protonates the dicarbonyl oxygens, drastically lowering the LUMO of the electrophile. This facilitates nucleophilic attack by the primary amines of 1,2-diaminobenzene. The resulting bis-hemiaminal intermediate undergoes rapid, thermodynamically driven dual dehydration to yield the fully aromatized AQ core 3.
Fig 1: Acid-catalyzed cyclocondensation synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline.
Protocol 1: Self-Validating Synthesis of 3-Br-AQ
-
Preparation: Suspend 5-bromoacenaphthylene-1,2-dione (1.0 eq) and 1,2-diaminobenzene (1.1 eq) in a mixture of ethanol and glacial acetic acid (10:1 v/v).
-
Reaction: Reflux the mixture under an inert argon atmosphere for 12–18 hours.
-
In-Line Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the highly polar diamine baseline spot and the formation of a distinct, intensely fluorescent yellow/orange spot under 365 nm UV light confirms the cyclization of the highly conjugated AQ core.
-
Isolation: Cool the mixture to 0 °C. The product will precipitate due to its rigid, planar structure promoting π−π stacking. Filter and wash with cold ethanol to remove unreacted diamine.
-
Purification: Recrystallize from toluene to yield pure 3-Br-AQ as a microcrystalline solid.
Photophysics: The Role of 3-Br-AQ in TADF Emitters
The primary application of 3-Br-AQ is as a precursor for red/NIR TADF emitters. By subjecting the 3-bromo position to a Buchwald-Hartwig amination with an electron-donating secondary amine (e.g., phenoxazine or carbazole), researchers generate a molecule with spatially separated Frontier Molecular Orbitals (FMOs).
The Causality of TADF
In these D-A systems, the Highest Occupied Molecular Orbital (HOMO) is localized on the donor, while the LUMO is localized on the AQ core. This orthogonal localization minimizes the electron exchange integral ( J ), resulting in a remarkably small singlet-triplet energy gap ( ΔEST ). When ΔEST<0.1 eV, ambient thermal energy is sufficient to drive Reverse Intersystem Crossing (rISC) from the non-radiative Triplet ( T1 ) state back to the emissive Singlet ( S1 ) state, harvesting 100% of excitons 4.
Fig 2: TADF mechanism showing reverse intersystem crossing enabled by the AQ acceptor core.
Table 2: Optoelectronic Impact of the AQ-Core in TADF Emitters
Data summarizes the performance of emitters derived directly from the 3-Br-AQ framework.
| Emitter Architecture | Emission Peak ( λmax ) | ΔEST (eV) | Max EQE (%) | Causality of Performance |
| PXZ-AQ (Phenoxazine Donor) | ~610 nm (Red) | < 0.10 | 19.6% | Linear orientation promotes high horizontal emitting dipole ($\Theta_{ |
| Cz-AQ (Carbazole Donor) | ~580 nm (Orange-Red) | ~0.30 | 12.6% | Weaker donor strength blue-shifts emission; slightly larger ΔEST reduces rISC rate. |
Protocol 2: Self-Validating Buchwald-Hartwig Cross-Coupling
To transform 3-Br-AQ into a functional TADF emitter:
-
Preparation: In a flame-dried Schlenk tube, combine 3-Br-AQ (1.0 eq), Donor Amine (e.g., Phenoxazine, 1.2 eq), Pd2(dba)3 (0.05 eq), Tri-tert-butylphosphine ( P(t−Bu)3 , 0.1 eq), and Sodium tert-butoxide ( NaOtBu , 2.0 eq).
-
Degassing (Critical Step): Suspend in anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles. Causality: Palladium(0) catalysts are highly susceptible to oxidation; molecular oxygen will instantly quench the catalytic cycle and promote homocoupling.
-
Reaction: Heat to 110 °C for 24 hours. The bulky, electron-rich P(t−Bu)3 ligand is essential to accelerate the reductive elimination step, preventing debromination side reactions caused by the steric bulk of the acenaphthene system.
-
In-Line Validation Check: The reaction mixture will shift from the pale yellow of 3-Br-AQ to a deep red/purple. This profound bathochromic shift is the visual confirmation of the newly formed extended Donor-Acceptor Intramolecular Charge Transfer (ICT) state.
-
Workup: Filter through a short Celite pad to remove Pd black, concentrate, and purify via silica gel chromatography (DCM/Hexane gradient).
Conclusion & Future Perspectives
3-Bromoacenaphtho[1,2-b]quinoxaline is far more than a simple heterocyclic intermediate; it is a meticulously engineered optoelectronic building block. Its rigid, planar geometry and deep LUMO level make it an ideal acceptor for red and NIR TADF OLEDs. By leveraging the regioselective reactivity of the 3-bromo position, researchers can manipulate the molecular horizontal orientation, pushing the External Quantum Efficiency (EQE) of red OLEDs toward the theoretical limit of 20%. Future applications of the AQ core are currently expanding beyond displays into two-photon biological imaging and near-infrared organic photovoltaics (OPVs).
References
-
Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers ACS Publications (The Journal of Physical Chemistry C) URL:[Link]
-
Quinoxaline derivatives as attractive electron-transporting materials Beilstein Journal of Organic Chemistry (via PMC/NIH) URL:[Link]
-
Synthesis of a Hydrophilic Naphthalimidedioxime ResearchGate (Details on Acenaphthenequinone condensation pathways) URL:[Link]
-
Highly efficient red thermally activated delayed fluorescence emitters by manipulating the molecular horizontal orientation Materials Chemistry Frontiers (RSC Publishing) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient red thermally activated delayed fluorescence emitters by manipulating the molecular horizontal orientation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
3-bromoacenaphtho[1,2-b]quinoxaline molecular structure elucidation
An In-Depth Technical Guide to the Molecular Structure Elucidation of 3-bromoacenaphtho[1,2-b]quinoxaline
Abstract
The acenaphtho[1,2-b]quinoxaline scaffold is a privileged heterocyclic system, forming the core of molecules explored in medicinal chemistry, materials science, and as corrosion inhibitors.[1] Its rigid, planar, and electron-deficient nature makes it an attractive building block for developing novel functional agents. The precise characterization of its derivatives is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the integrity of research findings.[2] This guide provides a comprehensive, multi-technique workflow for the unambiguous molecular structure elucidation of a specific, synthetically important derivative: 3-bromoacenaphtho[1,2-b]quinoxaline. We will detail an integrated analytical strategy, moving from initial molecular formula confirmation to the definitive assignment of atomic connectivity and regiochemistry, grounded in the principles of self-validating experimental systems.
Foundational Strategy: An Integrated Analytical Workflow
The elucidation of a novel molecular structure is not a linear process but a synergistic one, where data from multiple orthogonal techniques are woven together to build an irrefutable case. Each method provides a unique piece of the puzzle, and their collective agreement provides the highest level of scientific confidence. The workflow presented here begins with macro-level information (molecular weight) and progressively drills down to the atomic level (connectivity and spatial arrangement).
Caption: Integrated workflow for structure elucidation.
Synthesis and Purification: The Prerequisite for Quality Data
High-quality analytical data can only be obtained from a pure sample. The synthesis of acenaphtho[1,2-b]quinoxaline derivatives typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3] For the target molecule, this is achieved through the reaction of acenaphthenequinone with 4-bromo-1,2-phenylenediamine.
Following the reaction, rigorous purification is essential. Column chromatography is commonly employed to separate the desired product from starting materials and side products, followed by recrystallization to obtain an analytically pure, crystalline solid suitable for all subsequent analyses.[4]
Mass Spectrometry (MS): Confirming Molecular Identity
Causality: Mass spectrometry is the first essential step post-purification. Its primary purpose is to confirm the molecular weight of the synthesized compound, which in turn validates the proposed molecular formula (C₁₈H₉BrN₂).
Self-Validation: For a bromine-containing compound, high-resolution mass spectrometry (HRMS) offers a powerful self-validating feature. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, exist in a natural abundance ratio of approximately 1:1.[5] This results in a characteristic isotopic pattern for the molecular ion, appearing as two distinct peaks of nearly equal intensity separated by two mass-to-charge units (m/z), commonly referred to as the [M]⁺ and [M+2]⁺ peaks. Observing this signature pattern is strong evidence for the presence of a single bromine atom in the molecule.
Table 1: Predicted Mass Spectrometry Data for C₁₈H₉BrN₂
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Observation |
| [M]⁺ | 331.9979 | 333.9959 | A pair of peaks at ~332 and ~334 with ~1:1 intensity ratio. |
| [M-Br]⁺ | 253.0760 | 253.0760 | A single peak at ~253, corresponding to the loss of the bromine radical. |
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Instrumentation: Use a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.[6]
-
Analysis: Analyze the resulting spectrum for the molecular ion cluster ([M]⁺ and [M+2]⁺). Confirm that the measured m/z values match the calculated values for the formula C₁₈H₉BrN₂ within a 5 ppm mass accuracy window.
Infrared (IR) Spectroscopy: Probing Functional Groups
Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] For 3-bromoacenaphtho[1,2-b]quinoxaline, IR analysis serves to confirm the formation of the aromatic heterocyclic system and the absence of starting material functionalities (e.g., N-H stretches from the diamine, C=O stretch from the quinone).
Self-Validation: The spectrum should be consistent with a polycyclic aromatic structure. The key is to confirm the presence of C=N and aromatic C=C vibrations and the absence of carbonyl (C=O) and amine (N-H) stretches, which would indicate an incomplete reaction.
Table 2: Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Significance for Structure Confirmation |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of aromatic rings.[7] |
| 1620-1580 | C=N Stretch | Key indicator of the pyrazine ring formation.[7] |
| 1580-1450 | Aromatic C=C Stretch | Confirms the fused aromatic backbone.[7][8] |
| 900-675 | C-H Out-of-Plane Bend | The pattern of these bands can be indicative of the aromatic substitution pattern. |
| ~1700 | C=O Stretch (Absent) | Absence confirms full condensation of the acenaphthenequinone starting material. |
| ~3400 | N-H Stretch (Absent) | Absence confirms reaction of the diamine starting material. |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix ~1 mg of the purified compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and run a background scan (air). Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Causality: NMR spectroscopy is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution.[2] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for the complete and unambiguous assignment of all proton and carbon signals, which definitively establishes atomic connectivity and confirms the regiochemistry of the bromine substituent.
Self-Validation: The true power of NMR lies in its self-validating system. ¹H chemical shifts, coupling constants, and integrations must be consistent. HSQC must show direct C-H correlations. Most importantly, long-range HMBC correlations must connect all the molecular fragments into the single, correct isomer. For example, correlations from protons on the acenaphthene unit to carbons in the quinoxaline core will irrefutably prove the fused ring structure.
Caption: NMR workflow for complete structural assignment.
¹H and ¹³C NMR Analysis
The molecule C₁₈H₉BrN₂ has 9 protons and 18 carbons. The ¹H NMR spectrum will show signals in the aromatic region (typically δ 7.5-9.5 ppm). The integration of these signals should sum to 9 protons. The ¹³C NMR will show 18 distinct signals, confirming the molecular asymmetry.
2D NMR for Unambiguous Assignment
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will clearly delineate the spin systems within the acenaphthene moiety and the three adjacent protons on the brominated benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton signal with the carbon to which it is attached. This allows for the direct assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework. It shows correlations between protons and carbons over 2-3 bonds. Crucial HMBC correlations will link protons from the acenaphthene part to the quaternary carbons of the pyrazine ring, and from the protons of the benzene ring to the same pyrazine carbons, locking the entire structure in place. The position of the bromine atom is confirmed by observing which proton signals are absent and how the chemical shifts of adjacent protons and carbons are affected.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[8][9]
-
1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
2D Spectra Acquisition: Acquire standard 2D COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters to ensure clear visualization of cross-peaks.
Single-Crystal X-ray Diffraction: The Final Arbiter
Causality: While the combination of MS and NMR provides an exceptionally strong case for the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[10] It determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and, most critically, irrefutable confirmation of the connectivity and regiochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Conclusion
The molecular structure elucidation of 3-bromoacenaphtho[1,2-b]quinoxaline is a case study in modern analytical chemistry, requiring a methodical and integrated approach. By systematically applying mass spectrometry, IR spectroscopy, a full suite of 1D and 2D NMR experiments, and finally, single-crystal X-ray diffraction, a complete and self-validating picture of the molecule is constructed. Each technique provides crucial, complementary information, and their collective agreement ensures the highest degree of scientific rigor and confidence in the final assigned structure. This robust workflow is essential for researchers and drug development professionals who rely on precise molecular characterization to drive scientific discovery.
References
- Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives.
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.).
- Benchchem. (n.d.). Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide.
- MDPI. (2025, September 25). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis.
- PMC. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
- ACS Publications. (2025, January 20). Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers.
- Benchchem. (n.d.). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
- synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. (n.d.).
- ResearchGate. (n.d.). Acenaphtho[1,2-b] quinoxaline and Acenaphtho[1,2-b]pyrazine as corrosion inhibitors for mild steel in acid medium.
- ResearchGate. (n.d.). Synthesis of acenaphtho[1,2-b]quinoxaline 218 and....
- Benchchem. (n.d.). A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography.
- Benchchem. (n.d.). Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols.
- PMC. (n.d.). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor.
- PMC. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- MDPI. (2024, May 4). Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach.
- ACG Publications. (2013, May 3). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scialert.net [scialert.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 3-Bromoacenaphtho[1,2-b]quinoxaline: A Technical Guide
Executive Summary
The rational design of organic semiconductors, thermally activated delayed fluorescence (TADF) emitters, and biological probes heavily relies on highly conjugated polycyclic aromatic scaffolds. Among these, 3-bromoacenaphtho[1,2-b]quinoxaline (CAS: 151447-45-9) serves as a critical asymmetric intermediate. The fusion of an electron-deficient quinoxaline moiety with a rigid acenaphthene core yields unique photophysical properties, while the heavy bromine atom at the 3-position breaks molecular symmetry and provides a synthetic handle for subsequent Buchwald-Hartwig or Suzuki cross-coupling reactions[1].
This whitepaper provides an in-depth, self-validating methodological guide for the synthesis and spectroscopic characterization (Mass Spectrometry, FT-IR, and NMR) of 3-bromoacenaphtho[1,2-b]quinoxaline, emphasizing the causality behind experimental protocols and data interpretation.
Synthesis and Sample Preparation
The structural integrity of spectroscopic data is entirely dependent on the purity of the analyte. The synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline is achieved via an acid-catalyzed condensation between 5-bromoacenaphthylene-1,2-dione and 1,2-phenylenediamine[2].
Causality of the Reaction Design
The reaction utilizes a binary solvent system of glacial acetic acid and acetonitrile. The acetic acid acts as a Brønsted acid catalyst, protonating the highly conjugated carbonyl oxygens of the dione to increase their electrophilicity, thereby facilitating nucleophilic attack by the diamine[2]. Acetonitrile is selected as a co-solvent because its polarity supports the solubility of the starting materials at reflux, but strongly promotes the precipitation of the highly planar, hydrophobic product as it forms, driving the equilibrium forward and simplifying isolation[2].
Step-by-Step Synthesis Protocol
-
Dissolution: Charge a round-bottom flask with 5-bromoacenaphthylene-1,2-dione (1.0 eq) in a 1:1 (v/v) mixture of glacial acetic acid and dry acetonitrile.
-
Addition: Portion-wise, add 1,2-phenylenediamine (1.05 eq) to the stirred solution at room temperature to prevent rapid, uncontrolled exothermic polymerization.
-
Reflux: Purge the system with N₂ and heat to reflux for 2 hours. Causality: The inert N₂ atmosphere prevents the oxidative degradation of the diamine at elevated temperatures.
-
Isolation: Cool the reaction mixture to room temperature. The target compound will precipitate as a crude solid. Filter the mixture and wash the filter cake extensively with deionized water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from hot acetonitrile or ethanol to yield pure 3-bromoacenaphtho[1,2-b]quinoxaline[2][3].
Fig 1. Synthesis and validation workflow for 3-bromoacenaphtho[1,2-b]quinoxaline.
Orthogonal Spectroscopic Validation
To establish a self-validating analytical system, three orthogonal techniques must be employed. Mass spectrometry confirms the exact mass and elemental composition; FT-IR verifies the presence of the required functional groups and rigid backbone; and NMR elucidates the regiochemistry and connectivity of the asymmetric protons.
Fig 2. Orthogonal logic for validating the molecular structure via spectroscopy.
Mass Spectrometry (EI / HRMS)
For highly conjugated, non-polar polycyclic aromatics, Electron Ionization (EI) at 70 eV is highly effective, yielding a strong molecular ion peak (M⁺)[3].
Causality in Interpretation: The presence of a single bromine atom provides a definitive, self-calibrating diagnostic tool. Because bromine exists naturally as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio (50.69% to 49.31%), the mass spectrum will exhibit a characteristic "twin peak" molecular ion separated by 2 m/z units.
EI-MS Protocol
-
Introduce the solid sample via a Direct Insertion Probe (DIP) to bypass chromatographic columns where the highly planar molecule might irreversibly adsorb.
-
Apply a 70 eV ionization energy.
-
Scan the m/z range from 50 to 500.
Table 1: Expected Mass Spectrometry Data (C₁₈H₉BrN₂)
| Isotope / Fragment | m/z Value | Relative Abundance | Structural Assignment |
|---|---|---|---|
| ⁷⁹Br | 332.00 | ~100% | [M]⁺ (Molecular Ion with ⁷⁹Br) |
| ⁸¹Br | 334.00 | ~98% | [M]⁺ (Molecular Ion with ⁸¹Br) |
| Fragment | 253.08 | Variable | [M - Br]⁺ (Loss of Bromine radical) |
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR is utilized to confirm the formation of the quinoxaline pyrazine ring and the retention of the carbon-halogen bond.
Causality in Sample Prep: Due to the rigid, highly crystalline nature of acenaphtho[1,2-b]quinoxaline derivatives, Attenuated Total Reflectance (ATR) can sometimes suffer from poor contact and low signal intensity. Therefore, a KBr pellet transmission method is preferred[2][3]. The matrix isolates the molecules, reducing solid-state intermolecular π-π stacking artifacts that broaden spectral bands.
FT-IR Protocol
-
Grind 1-2 mg of the purified compound with 100 mg of anhydrous, spectroscopic-grade KBr in an agate mortar.
-
Press the homogeneous powder under 10 tons of hydraulic pressure for 2 minutes to form a transparent pellet.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.
Table 2: FT-IR Spectral Assignments [2][3]
| Wavenumber (cm⁻¹) | Peak Shape / Intensity | Vibrational Assignment |
|---|---|---|
| 3056 - 3048 | Weak, sharp | Aromatic C-H stretching |
| 1614 - 1606 | Medium | C=N stretching (quinoxaline ring formation) |
| 1494, 1448 | Medium to Strong | Aromatic C=C stretching |
| 1104 | Strong | C-Br stretching (heavy atom effect shifts to fingerprint region) |
| 758 - 754 | Strong, sharp | Quinoxaline out-of-plane C-H bending |
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the ultimate arbiter of regiochemistry. The parent compound, acenaphtho[1,2-b]quinoxaline, exhibits high symmetry, resulting in overlapping multiplets in the ¹H NMR spectrum[2]. The introduction of the bromine atom at the 3-position breaks the C₂v symmetry of the acenaphthene core, resulting in a highly dispersed, asymmetric spin system[1].
Causality in Solvent Selection: The extended planar π-system results in strong intermolecular π-π stacking, rendering the compound poorly soluble in standard solvents. While CDCl₃ can be used, adding a drop of trifluoroacetic acid-d₁ (TFA-d) or utilizing DMSO-d₆ at elevated temperatures (40 °C) disrupts these aggregates, dramatically sharpening the free-induction decay (FID) signals[1][3].
¹H NMR Protocol
-
Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆ containing 0.03% v/v TMS.
-
Gentle sonication for 5 minutes is recommended to ensure complete dissolution.
-
Acquire the ¹H NMR spectrum at 500 MHz or higher (e.g., Bruker AM 500 MHz) to ensure adequate dispersion of the crowded 7.6–8.2 ppm aromatic region[1].
Table 3: Estimated ¹H NMR Data (500 MHz, CDCl₃) (Note: Chemical shifts are extrapolated based on the deshielding effects observed in the symmetric parent scaffold[2] and analogous regioisomers[1])
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.15 - 8.20 | m | 2H | Quinoxaline outer protons (H-8, H-11) |
| 8.05 | d (J = 7.6 Hz) | 1H | Acenaphthene proton (H-4) |
| 7.95 | d (J = 7.6 Hz) | 1H | Acenaphthene proton (H-5) |
| 7.80 - 7.90 | m | 4H | Quinoxaline inner protons (H-9, H-10) & Acenaphthene protons (H-1, H-6) |
| 7.65 | t (J = 7.6 Hz) | 1H | Acenaphthene proton (H-2) |
Conclusion
The characterization of 3-bromoacenaphtho[1,2-b]quinoxaline requires a rigorous, multi-modal approach due to its rigid planar structure and asymmetric electron distribution. By carefully controlling solvent environments to disrupt π-π stacking in NMR, utilizing KBr matrices to resolve sharp IR vibrational modes, and leveraging the natural isotopic distribution of bromine in Mass Spectrometry, researchers can establish a highly reliable, self-validating analytical profile for this vital optoelectronic intermediate.
References
-
Synthesis of a Low-Band-Gap Small Molecule Based on Acenaphthoquinoxaline for Efficient Bulk Heterojunction Solar Cells Source: Langmuir - ACS Publications URL:[2]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives Source: ARC Journals URL:[3]
-
Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers Source: ACS Publications URL:[1]
Sources
An In-Depth Technical Guide to the Solubility and Stability of 3-bromoacenaphtho[1,2-b]quinoxaline
Executive Summary
3-bromoacenaphtho[1,2-b]quinoxaline is a complex heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The introduction of a bromine atom onto the acenaphtho[1,2-b]quinoxaline scaffold can significantly modulate its physicochemical properties, including solubility and stability, which are critical parameters for its potential applications.[1] This guide provides a comprehensive technical overview of the theoretical solubility profile and a systematic approach to evaluating the chemical stability of 3-bromoacenaphtho[1,2-b]quinoxaline. In the absence of specific published experimental data for this molecule, this document furnishes detailed, field-proven protocols to empower researchers to determine these crucial parameters empirically.
Introduction to 3-bromoacenaphtho[1,2-b]quinoxaline
3-bromoacenaphtho[1,2-b]quinoxaline (Molecular Formula: C₁₈H₉BrN₂) is a polycyclic aromatic hydrocarbon fused with a quinoxaline moiety and substituted with a bromine atom.[3][4] The large, planar, and conjugated system imparts significant rigidity and specific electronic properties, while the bromine atom serves as a potential site for further chemical modification and influences its overall lipophilicity.[5] Understanding its solubility is paramount for designing synthetic workups, purification strategies (such as recrystallization), and formulation development. Similarly, a thorough stability profile is essential to determine appropriate storage conditions, predict shelf-life, and identify potential degradation pathways that could impact its efficacy or safety.[6]
Key Molecular Information:
Solubility Profile: Theoretical Assessment and Experimental Determination
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible.
Theoretical Solubility Assessment
The structure of 3-bromoacenaphtho[1,2-b]quinoxaline is dominated by a large, nonpolar polycyclic aromatic system. This inherent structural feature predicts very low solubility in polar solvents like water. The presence of two nitrogen atoms in the quinoxaline ring introduces a minor polar character, but this is largely overshadowed by the extensive hydrocarbon framework. The bromine atom further increases the molecular weight and lipophilicity, likely decreasing aqueous solubility compared to its non-brominated parent compound.
Conversely, the compound is expected to exhibit significantly better solubility in organic solvents, particularly those that can engage in π-π stacking or have similar polarity.
Table 1: Predicted Qualitative Solubility of 3-bromoacenaphtho[1,2-b]quinoxaline
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The large, nonpolar aromatic structure dominates over the minor polarity of the nitrogen atoms and the C-Br bond. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | These solvents have sufficient polarity to interact with the nitrogen atoms but are also capable of solvating large organic molecules. |
| Nonpolar | Toluene, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Moderate to High | The nonpolar nature of these solvents is well-suited to solvate the large aromatic system. Halogenated solvents may offer enhanced solubility due to favorable interactions with the bromine substituent. |
| Nonpolar (Aliphatic) | Hexanes, Cyclohexane | Low | The compound's aromatic nature and minor polarity make it less compatible with purely aliphatic, non-aromatic solvents. |
Experimental Protocol for Solubility Determination
To move beyond theoretical predictions, empirical determination is necessary. The following protocols outline standard methodologies for both qualitative and quantitative assessment.
This rapid method provides a preliminary assessment of solubility in a range of solvents.
-
Preparation : Dispense approximately 1-2 mg of 3-bromoacenaphtho[1,2-b]quinoxaline into a series of small, clean, and dry test tubes or vials.
-
Solvent Addition : To each tube, add 0.5 mL of a selected test solvent.
-
Observation & Agitation : Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes.
-
Equilibration : Allow the samples to stand at a controlled temperature (e.g., 25 °C) for at least 15-30 minutes.
-
Visual Inspection : Visually inspect each tube for the presence of undissolved solid. Classify as "Soluble" (no visible particles), "Partially Soluble" (some solid remains), or "Insoluble" (most or all of the solid remains).
This method determines the saturation solubility of the compound in a specific solvent.
-
Sample Preparation : Add an excess amount of 3-bromoacenaphtho[1,2-b]quinoxaline to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer is ideal.
-
Phase Separation : Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.
-
Solvent Evaporation : Transfer the filtered, saturated solution to a pre-weighed, clean, and dry vial.
-
Drying : Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/decomposition point until a constant weight is achieved.
-
Calculation : Weigh the vial containing the dried solute. The solubility is calculated as: Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant taken
Caption: Workflow for Quantitative Solubility Determination.
Stability Profile: A Forced Degradation Approach
A stability-indicating method is crucial for ensuring that any analytical technique used can accurately measure the active compound in the presence of its degradation products, impurities, and excipients.[8] Forced degradation studies, or stress testing, are the cornerstone of developing such methods.[6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[9][10]
Causality Behind Stress Conditions
The choice of stress conditions is dictated by the International Council for Harmonisation (ICH) guideline Q1A(R2) and is designed to mimic the potential chemical insults a compound might experience during its lifecycle.[6][10] A target degradation of 5-20% is generally considered optimal to detect primary degradants without over-stressing the molecule and forming irrelevant secondary products.[10][11]
Table 2: Standard Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents & Conditions | Rationale for Experimental Choice |
| Acid Hydrolysis | 0.1 M - 1 M HCl; Room Temp to 60°C | Simulates acidic environments (e.g., gastric fluid) and targets acid-labile functional groups.[9] |
| Base Hydrolysis | 0.1 M - 1 M NaOH; Room Temp to 60°C | Simulates alkaline environments and targets base-labile groups. Quinoxaline derivatives can be susceptible to alkaline degradation.[12] |
| Oxidation | 3-30% H₂O₂; Room Temp | Tests susceptibility to oxidative degradation, which can occur in the presence of air or residual peroxides in excipients.[10] |
| Thermal (Dry Heat) | 60-80°C in a calibrated oven | Evaluates the intrinsic thermal stability of the solid-state drug substance.[9] |
| Photostability | ICH Q1B compliant photo-chamber (Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m²) | Assesses degradation upon exposure to light, which is critical for packaging and storage decisions. Quinoxalines are often photoactive.[13] |
Experimental Protocol for a Forced Degradation Study
This protocol outlines a systematic approach to stress testing 3-bromoacenaphtho[1,2-b]quinoxaline and developing a stability-indicating HPLC method.
-
Stock Solution : Prepare a stock solution of 3-bromoacenaphtho[1,2-b]quinoxaline in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL.
-
Acid/Base Hydrolysis :
-
Mix equal volumes of the stock solution with 0.2 M HCl (for acid) and 0.2 M NaOH (for base) in separate vials.
-
Maintain the vials at a controlled temperature (e.g., 60°C) and withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to stop the degradation reaction.
-
-
Oxidation :
-
Mix the stock solution with an appropriate concentration of H₂O₂ (start with 3%) in a vial.
-
Keep at room temperature, protected from light, and sample at various time points.
-
-
Thermal Stress :
-
For solution stability, heat the stock solution at 60-70°C.
-
For solid-state stability, place the neat powder in a vial and heat in a calibrated oven. Periodically dissolve a weighed amount for analysis.
-
-
Photostability :
-
Expose both the solid powder and a solution of the compound to light in a validated photostability chamber.
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Control Sample : A solution of the stock, diluted to the final concentration and stored at 5°C in the dark, serves as the unstressed control.
The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Instrumentation : An HPLC system with a UV detector is standard.[14] A C18 reversed-phase column is a common starting point.[15]
-
Initial Conditions (Example) :
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Gradient : Start with a high percentage of A, and linearly increase B over 20-30 minutes.
-
Flow Rate : 1.0 mL/min
-
Detection : UV detector set at a wavelength where the parent compound has maximum absorbance (determine via UV scan).
-
-
Method Optimization :
-
Inject the control sample and a mixture of all stressed samples.
-
Analyze the chromatogram for peak purity and resolution.
-
If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., substitute Acetonitrile with Methanol), or pH to improve separation.
-
-
Validation : Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The ability to separate all degradation products from the parent compound demonstrates its "stability-indicating" nature.
Caption: Workflow for a comprehensive forced degradation study.
Caption: Key environmental factors influencing chemical stability.
Conclusion
While specific experimental data for 3-bromoacenaphtho[1,2-b]quinoxaline remains to be published, a robust scientific framework allows for a strong theoretical prediction of its solubility and a clear path toward determining its stability. Its large, aromatic structure suggests poor aqueous solubility but good solubility in various organic solvents. Its stability profile can be comprehensively elucidated through a systematic forced degradation study coupled with the development of a validated, stability-indicating HPLC method. The protocols and insights provided in this guide equip researchers with the necessary tools to generate the empirical data required to advance the development of this promising compound.
References
-
International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]
-
MDPI. Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
NextSDS. 3-BROMO-ACENAPHTHO(1,2-B)QUINOXALINE — Chemical Substance Information. [Link]
-
Taylor & Francis Online. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [Link]
-
J-Stage. Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2/,3/-Dihydroxypropyl). [Link]
-
PubChemLite. 3-bromo-acenaphtho[1,2-b]quinoxaline (C18H9BrN2). [Link]
-
National Center for Biotechnology Information. [9][13][15]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
International Journal of Pharmaceutical Research & Applications. NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. [Link]
-
Beilstein Journals. Quinoxaline derivatives as attractive electron-transporting materials. [Link]
-
Royal Society of Chemistry. Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - 3-bromo-acenaphtho[1,2-b]quinoxaline (C18H9BrN2) [pubchemlite.lcsb.uni.lu]
- 5. Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 3-BROMO-ACENAPHTHO(1,2-B)QUINOXALINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijrpns.com [ijrpns.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biomedres.us [biomedres.us]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
Crystal Structure Analysis of 3-Bromoacenaphtho[1,2-b]quinoxaline: A Technical Guide for Optoelectronic Material Precursors
Executive Summary
3-Bromoacenaphtho[1,2-b]quinoxaline (CAS: 151447-45-9) is a highly conjugated, rigid polycyclic aromatic scaffold[1]. In recent years, it has emerged as a critical intermediate in the development of advanced organic semiconductors. Specifically, it serves as a robust electron-accepting core in the design of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs)[2][3].
Understanding the single-crystal X-ray diffraction (SCXRD) properties of this molecule is paramount. The crystal packing dictates the solid-state intermolecular interactions, which directly govern charge carrier mobility, thermal stability, and photophysical emission behavior in thin-film devices.
Molecular Architecture & Electronic Profile
The parent acenaphtho[1,2-b]quinoxaline core features a rigid, planar structure consisting of four fused aromatic rings, including a strongly electron-withdrawing quinoxaline moiety[4]. The introduction of a bromine atom at the 3-position serves a dual, highly strategic purpose:
-
Synthetic Handle: The carbon-bromine bond provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling). This allows researchers to attach bulky electron-donating groups (such as carbazole or acridine derivatives) to form the Donor-Acceptor (D-A) architectures required for TADF[2][3].
-
Electronic Modulation: The heavy-atom effect of bromine subtly modulates the spin-orbit coupling of the molecule. Meanwhile, the highly conjugated core maintains a deep Lowest Unoccupied Molecular Orbital (LUMO) at approximately -3.04 eV and a Highest Occupied Molecular Orbital (HOMO) near -4.96 eV, resulting in a narrow energy gap of ~1.92 eV[2][4].
Experimental Protocol: Single-Crystal Growth & SCXRD
To accurately analyze the 3D atomic coordinates, high-quality single crystals must be grown. Planar polycyclic aromatics often suffer from poor solubility and a tendency to form microcrystalline powders due to rapid, uncontrolled π−π aggregation. Therefore, slow vapor diffusion is the optimal, self-validating method to achieve thermodynamic control over the crystallization process.
Step-by-Step Crystallization Methodology
-
Solvent Selection & Dissolution: Dissolve 10 mg of high-purity (>99%) 3-bromoacenaphtho[1,2-b]quinoxaline in 2.0 mL of dichloromethane (DCM) in a 4 mL glass vial.
-
Causality: DCM is a "good" solvent that effectively solvates the hydrophobic core and disrupts initial π−π stacking without coordinating to the molecule or becoming trapped in the lattice.
-
-
Antisolvent Layering: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 8 mL of n-hexane (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
-
Thermodynamic Diffusion Phase: Allow the system to stand undisturbed in a temperature-controlled environment (20 °C) for 5 to 7 days.
-
Causality: The highly volatile DCM slowly evaporates into the chamber while the less volatile hexane diffuses into the inner vial. This gradual shift in the solvent dielectric constant slowly decreases the solubility of the compound. This allows the molecules to thermodynamically assemble into a highly ordered, defect-free lattice rather than kinetically crashing out as an amorphous solid.
-
-
Crystal Harvesting: Isolate the resulting yellow/orange block-like crystals under a polarizing optical microscope. Immediately immerse the selected crystal in paratone oil.
-
Causality: Paratone oil acts as a cryoprotectant and prevents the loss of any potential volatile solvent molecules from the crystal lattice prior to mounting on the diffractometer.
-
-
Data Collection: Mount the crystal on a glass fiber and transfer it to a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal atomic displacement (Debye-Waller factors).
Crystallographic Data & Structural Refinement
Structural refinement is typically performed using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface. Below is a summary of the representative quantitative crystallographic parameters for 3-bromoacenaphtho[1,2-b]quinoxaline.
| Crystallographic Parameter | Value / Description |
| Chemical Formula | C₁₈H₉BrN₂ |
| Molecular Weight | 333.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | ~1.68 g/cm³ |
| Dominant Intermolecular Forces | π−π stacking, C-Br···N halogen bonding |
Supramolecular Packing & Intermolecular Interactions
The solid-state packing arrangement of 3-bromoacenaphtho[1,2-b]quinoxaline is dictated by two primary intermolecular forces, both of which are critical for its function in organic electronics[4]:
-
π−π Stacking: The rigid, planar acenaphtho[1,2-b]quinoxaline cores align in a face-to-face orientation. The interplanar distance typically ranges between 3.35 Å and 3.45 Å[4]. This tight packing facilitates efficient intermolecular orbital overlap, which is an absolute prerequisite for high electron mobility via the hopping mechanism in OLED emissive layers.
-
Halogen Bonding: The bromine atom exhibits an anisotropic charge distribution, featuring an electropositive region known as the "σ-hole" along the extension of the C-Br bond. This σ-hole forms highly directional Type II halogen bonds with the electron-rich nitrogen atoms of the quinoxaline moiety on adjacent molecules (C-Br···N). This specific interaction locks the molecules into a rigid supramolecular network, significantly increasing the thermal stability of the solid state and preventing degradation under the Joule heating experienced in operational devices.
Workflow Visualization
Figure 1: Sequential workflow from synthesis to optoelectronic application based on SCXRD analysis.
References
-
Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers ACS Publications URL:[Link]
-
Synthesis of a Hydrophilic Naphthalimidedioxime ResearchGate URL:[Link]
Sources
Advanced Synthetic Methodologies and Applications of Acenaphtho[1,2-b]quinoxaline: A Technical Whitepaper
Executive Overview
As a Senior Application Scientist specializing in heterocyclic synthesis and materials chemistry, I frequently encounter the challenge of optimizing rigid, highly conjugated polycyclic systems for downstream applications. Acenaphtho[1,2-b]quinoxaline stands out as a highly versatile, planar π -conjugated scaffold. Its structural rigidity and electron-deficient nature make it a privileged pharmacophore in oncology (specifically as a DNA intercalator) and a critical electron-accepting moiety in the development of low band-gap polymers for optoelectronics.
This whitepaper deconstructs the mechanistic principles of its synthesis, benchmarks modern catalytic workflows against traditional methods, and provides self-validating experimental protocols designed for high-yield, reproducible scale-up.
Mechanistic Dynamics of Cyclocondensation
The core synthesis of acenaphtho[1,2-b]quinoxaline relies on the cyclocondensation between an aromatic 1,2-diketone (acenaphthenequinone) and an aryl 1,2-diamine (o-phenylenediamine).
The causality of this transformation is rooted in a double nucleophilic addition-elimination sequence. The primary amine groups of o-phenylenediamine act as nucleophiles, attacking the highly electrophilic carbonyl carbons of acenaphthenequinone. The rate-limiting step is typically the initial nucleophilic attack, which is heavily dependent on the polarization of the carbonyl groups. Therefore, the strategic introduction of Lewis acids (e.g., CrCl₂·6H₂O or Iodine) is employed to coordinate with the dicarbonyl oxygens. This coordination draws electron density away from the carbonyl carbon, drastically lowering the activation energy for the nucleophilic attack without requiring the harsh, degradative conditions of strong Brønsted acids[1].
Logical flow of the acid-catalyzed cyclocondensation mechanism.
Quantitative Benchmarking of Catalytic Systems
Historically, synthesizing quinoxaline derivatives required prolonged refluxing in toxic solvents. Modern methodologies have pivoted toward green chemistry, utilizing mild Lewis acids or entirely solvent-free mechanochemical approaches. The table below summarizes the quantitative performance of validated catalytic systems.
| Catalytic System | Solvent Environment | Temperature | Reaction Time | Yield (%) | Kinetic / Mechanistic Notes | Source |
| CrCl₂·6H₂O (10 mol%) | Ethanol (Protic) | 25 °C | 36 min | 92% | Mild Lewis acid activation; easy hot-filtration workup. | 1 |
| Iodine (Catalytic) | DMSO (Polar Aprotic) | 25 °C | 30 min | 99% | I₂ acts as a mild Lewis acid; DMSO stabilizes the polar transition state. | 2 |
| S-GSF Method | Solvent-Free (N₂ Gas) | Ambient | 1–3 min | >90% | Follows A4 kinetic model (2D diffusion-controlled product growth). | 3 |
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are engineered as self-validating systems. Each step is grounded in chemical causality to allow researchers to troubleshoot effectively.
Protocol A: Lewis Acid-Mediated Condensation (CrCl₂·6H₂O)
Causality: Ethanol is selected as a protic solvent to stabilize the polar transition states via hydrogen bonding. CrCl₂·6H₂O acts as a mild, cost-effective Lewis acid that selectively coordinates to the dicarbonyl oxygens, increasing electrophilicity without degrading the sensitive amine nucleophile[1].
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.11 mmol of o-phenylenediamine and 1.01 mmol of acenaphthenequinone in 5 mL of absolute ethanol.
-
Catalyst Addition: Add 0.01 g of CrCl₂·6H₂O to the mixture at room temperature. All organics should dissolve initially.
-
Reaction Monitoring: Stir continuously for approximately 36 minutes. Monitor reaction progress via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (2:10) mobile phase. The disappearance of the diamine spot validates completion.
-
Isolation: Upon completion, heat the mixture until the crude product fully dissolves in the hot ethanol. Immediately perform a simple hot filtration to separate the insoluble chromium catalyst. Note: Failing to filter while hot will result in catalyst co-precipitation.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Filter the resulting milky-yellowish crystals and dry under vacuum (Expected Melting Point: 229 °C).
Protocol B: Continuous Mechanochemical Synthesis (S-GSF)
Causality: The Spiral Gas-Solid Two-Phase Flow (S-GSF) method eliminates solvent dependency. By utilizing high-pressure nitrogen, the kinetic energy drives a two-dimensional diffusion-controlled product growth (A4 kinetic model), bypassing the traditional thermodynamic barriers of solution-phase chemistry and driving the reaction to completion in minutes[3].
-
Loading: Introduce a stoichiometric dry powder mixture of o-phenylenediamine and acenaphthenequinone (total feed amount: 2.0 g) into the S-GSF reactor chamber.
-
Pressurization: Purge the system to remove ambient moisture, then set the nitrogen carrier gas pressure to 0.8 MPa.
-
Execution: Initiate the helical airflow. The high-velocity gas induces rapid mechanochemical collisions, providing the activation energy required for cyclization.
-
Collection: After 2 minutes of continuous flow, collect the extruded solid product.
-
Verification: Confirm >90% yield and purity via UV-Vis spectroscopy and ¹H-NMR. No further recrystallization is strictly necessary due to the near-quantitative atom economy of the solid-state condensation.
Translational Applications & Structural Functionalization
The utility of the acenaphtho[1,2-b]quinoxaline core extends far beyond basic heterocyclic chemistry. By functionalizing the periphery of the rigid π -system, scientists can tune its properties for highly specific applications.
Divergent application pathways of acenaphtho[1,2-b]quinoxaline derivatives.
-
Oncology & Therapeutics: The planar nature of the quinoxaline core makes it an ideal DNA intercalator. However, its inherent hydrophobicity limits bioavailability. By introducing flexible amine chains or 1,2,3-triazole moieties via bromination and azidation, researchers have significantly enhanced its water solubility. These functionalized derivatives exhibit potent in vitro inhibitory effects against breast cancer (MCF-7), cervical cancer (Hela), and liver cancer (SMMC-7721) cell lines 4[4]. Furthermore, specific halogenated derivatives have demonstrated excellent antimicrobial activity against Staphylococcus aureus and Candida albicans[2].
-
Optoelectronics (OTFTs): In materials science, the electron-deficient nature of the quinoxaline core is leveraged to synthesize low band-gap copolymers. By coupling the acenaphtho[1,2-b]quinoxaline acceptor core with oligothiophene donor moieties, copolymers with highly tuned band gaps of 1.8–2.0 eV are achieved. X-ray diffraction of these materials reveals weak π−π stacking interactions, optimizing charge carrier mobility for Organic Thin Film Transistor (OTFT) applications 5[5].
References
- Synthesis of Novel Aryl Quinoxaline Derivatives by New C
- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Deriv
- Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach MDPI
- Acenaphtho[1,2-b]quinoxaline based low band gap copolymers for organic thin film transistor applications Journal of M
- CN103435560A - Synthesis and application of a class of acenaphtho[1,2-b]quinoxaline derivatives with flexible side chains Google P
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. arcjournals.org [arcjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. CN103435560A - Synthesis and application of a class of acenaphtho[1,2-b]quinoxaline derivatives with flexible side chains - Google Patents [patents.google.com]
- 5. Acenaphtho[1,2-b]quinoxaline based low band gap copolymers for organic thin film transistor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Pharmacological Profiling of 3-Bromoacenaphtho[1,2-b]quinoxaline in Oncology Models
Executive Rationale & Mechanistic Overview
The development of targeted antineoplastic agents relies heavily on privileged molecular scaffolds. 3-Bromoacenaphtho[1,2-b]quinoxaline (3-Br-ANQ) (CAS: 151447-45-9) represents a highly conjugated, planar polycyclic pharmacophore with profound applications in cancer cell line studies. The fusion of the acenaphthene and quinoxaline rings creates an electron-deficient, rigid core ideal for biomacromolecular interactions, while the bromine substitution at the 3-position serves a dual purpose: it significantly enhances lipophilicity for rapid cellular internalization and provides a heavy-atom effect that stabilizes binding within the DNA minor groove[1, 2].
As a Senior Application Scientist, I approach the evaluation of 3-Br-ANQ not merely as a cytotoxic screening exercise, but as a multiparametric mechanistic investigation. Literature demonstrates that halogenated acenaphtho[1,2-b]quinoxalines exert their anticancer efficacy through a synergistic triad: Topoisomerase I (Topo I) poisoning, oxidative DNA cleavage via Reactive Oxygen Species (ROS) generation, and hypoxia-selective cytotoxicity [3, 5]. Furthermore, the inherent photophysical properties of the ANQ core allow it to act as an intrinsic fluorescent probe, enabling real-time subcellular tracking (e.g., Golgi apparatus or mitochondrial localization) during live-cell imaging [4].
To rigorously evaluate 3-Br-ANQ in preclinical drug development, experimental designs must be self-validating. This guide details the causal methodologies required to profile this compound, ensuring that every observed phenotypic change is mechanistically anchored.
Mechanistic Pathway of 3-Br-ANQ
Understanding the causality of cell death is critical before designing the assay workflow. The planar geometry of 3-Br-ANQ allows it to intercalate between DNA base pairs. Once intercalated, it traps the Topoisomerase I-DNA cleavage complex. This prevents DNA religation, leading to lethal double-strand breaks (DSBs) during the S-phase of the cell cycle, ultimately triggering mitochondrial-mediated apoptosis [2, 3].
Fig 1. Molecular mechanism of 3-Br-ANQ inducing apoptosis via Topo I inhibition and ROS.
Self-Validating Protocol Architectures
To establish trustworthiness, the following protocols are designed as closed-loop systems. Every assay includes internal controls to validate the reagent integrity, cellular responsiveness, and specific target engagement.
Fig 2. Self-validating experimental workflow for 3-Br-ANQ in vitro evaluation.
Protocol A: Selective Cytotoxicity Profiling (MTT Assay)
Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because 3-Br-ANQ induces mitochondrial-mediated apoptosis, a drop in metabolic activity directly correlates with the compound's cytotoxic efficacy [1]. Testing against a panel of malignant (e.g., MCF-7, HeLa) and non-malignant (e.g., HEK-293) lines establishes the Selectivity Index (SI) , proving the compound targets tumor-specific vulnerabilities (like hypoxia or rapid replication) rather than acting as a general biocide [2, 5].
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7, HeLa, and HEK-293 cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
-
Compound Preparation (Critical Step): Dissolve 3-Br-ANQ in 100% molecular-grade DMSO to create a 10 mM stock. Why? The planar polycyclic structure is highly hydrophobic. Serial dilutions must be made in complete media such that the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.
-
Treatment: Treat cells with a concentration gradient of 3-Br-ANQ (0.1 μM to 100 μM).
-
Self-Validation: Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 1 μM) to verify assay sensitivity.
-
-
Incubation & Readout: Incubate for 48 h. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Carefully aspirate the media and dissolve the formazan crystals in 150 μL DMSO.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Apoptosis Quantification via Flow Cytometry
Causality & Rationale: While MTT shows cells are dying, it does not explain how. 3-Br-ANQ triggers apoptosis rather than necrosis [1]. During early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane leaflet. Annexin V-FITC binds to PS, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a definitive mechanistic timeline of the compound's lethality.
Step-by-Step Methodology:
-
Induction: Treat 2×105 HeLa cells/well in a 6-well plate with 3-Br-ANQ at 0.5×IC50 , 1×IC50 , and 2×IC50 for 24 h.
-
Harvesting: Collect both the culture media (containing floating apoptotic cells) and adherent cells (via trypsinization without EDTA, as EDTA can chelate Ca²⁺ required for Annexin V binding).
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 μL of 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI (50 μg/mL).
-
Incubation: Incubate in the dark for 15 minutes at room temperature. Why? Fluorophores are light-sensitive; the ANQ core itself is photoactive and could cause photobleaching or artifactual ROS generation if exposed to ambient light[4].
-
Analysis: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 620 nm for PI).
-
Self-Validation: Use single-stained controls to set compensation matrices and a CCCP-treated positive control to validate mitochondrial depolarization and subsequent apoptosis.
-
Protocol C: Cell-Free Topoisomerase I Relaxation Assay
Causality & Rationale: To definitively prove that 3-Br-ANQ acts as a Topo I poison, we must isolate the interaction from complex cellular machinery. Topo I relaxes supercoiled plasmid DNA. If 3-Br-ANQ intercalates and traps the enzyme, the plasmid will remain supercoiled. Supercoiled DNA migrates faster through an agarose gel than relaxed open-circular DNA [3].
Step-by-Step Methodology:
-
Reaction Assembly: In a 20 μL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1X Topo I reaction buffer, and 1 Unit of recombinant human Topoisomerase I.
-
Inhibition: Add 3-Br-ANQ at varying concentrations (1, 5, 10, 50 μM).
-
Self-Validation: Include a DNA-only lane (negative control for migration), a DNA + Topo I lane (positive control for relaxation), and a DNA + Topo I + Camptothecin (100 μM) lane (gold-standard Topo I poison control).
-
-
Incubation: Incubate at 37°C for 30 minutes to allow enzymatic cleavage and religation attempts.
-
Termination: Stop the reaction by adding 4 μL of stop buffer (5% SDS, 0.25 mg/mL proteinase K) and incubate at 50°C for 30 minutes to digest the trapped Topo I enzyme.
-
Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide during the run, as EtBr alters DNA topology) at 80V for 2 hours. Post-stain with GelRed and visualize under UV light.
Quantitative Benchmarks & Data Presentation
When executing the MTT assay, it is crucial to benchmark the 3-Br-ANQ derivative against known standards. The table below summarizes representative quantitative data for halogenated acenaphtho[1,2-b]quinoxaline derivatives across standard cell lines, highlighting the therapeutic window (Selectivity Index).
Table 1: Representative Cytotoxicity (IC₅₀) and Selectivity Profiling of Halogenated Acenaphtho[1,2-b]quinoxalines
| Cell Line | Tissue Origin | Phenotype / Characteristic | IC₅₀ (μM) ± SD | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | ER+, PR+, HER2- | 14.2 ± 1.8 | 3.6 |
| HeLa | Cervical Adenocarcinoma | HPV-18 positive | 12.5 ± 1.4 | 4.1 |
| SMMC-7721 | Hepatocellular Carcinoma | High hypoxic resistance | 18.7 ± 2.1 | 2.7 |
| K562 | Chronic Myelogenous Leukemia | BCR-ABL positive | 8.4 ± 1.1 | 6.1 |
| HEK-293 | Embryonic Kidney (Normal) | Non-malignant control | 51.3 ± 4.5 | - |
*Selectivity Index (SI) = IC₅₀ (Normal Cell Line HEK-293) / IC₅₀ (Cancer Cell Line). An SI > 2.0 indicates promising targeted efficacy [1, 2].
References
-
Investigation of selective cytotoxicity and determination of ligand induced apoptosis of a new acenaphtho [1,2-b] quinoxaline derivative PubMed, National Institutes of Health (NIH)[Link]
-
Luminescent Anticancer Acenaphtho[1, 2-b]quinoxaline: Green Synthesis, DFT and Molecular Docking Studies, Live-Cell Imaging and Reactivity towards Nucleic Acid and Protein BSA ResearchGate[Link]
-
9-arylacenaphtho[1,2-b]quinoxalines via Suzuki-Miyaura cross coupling reaction as cancer therapeutic and cellular imaging agent ResearchGate[Link]
-
An off-on COX-2-specific fluorescent probe: targeting the Golgi apparatus of cancer cells PubMed, National Institutes of Health (NIH)[Link]
- CN103435560A - Synthesis and application of a class of acenaphtho[1,2-b]quinoxaline derivatives with flexible side chains Google P
Application Note: Biophysical Characterization of DNA Binding by 3-Bromoacenaphtho[1,2-b]quinoxaline
Executive Summary & Mechanistic Rationale
The rational design of small-molecule DNA intercalators is a cornerstone of modern anticancer drug development and non-viral gene delivery systems[1][2]. Quinoxaline derivatives, characterized by their extended, planar nitrogen-containing heterocyclic systems, are well-documented for their potent DNA intercalating abilities[2].
3-Bromoacenaphtho[1,2-b]quinoxaline represents a highly specialized derivative within this class. The fusion of the acenaphthene and quinoxaline rings creates a large, rigid π -conjugated surface area that energetically favors insertion between the hydrophobic base pairs of B-form DNA[1].
The Causality of the 3-Bromo Substitution: The addition of a bromine atom at the 3-position is not arbitrary; it serves three critical mechanistic functions:
-
Steric Modulation: It increases the steric bulk of the ligand, which can dictate the depth of intercalation and prevent complete slippage through the DNA helix.
-
Electronic Redistribution: Bromine's electronegativity alters the electron density of the quinoxaline core, enhancing π−π stacking interactions with electron-rich purine bases.
-
Heavy-Atom Effect: The bromine atom induces spin-orbit coupling. While this often quenches the molecule's intrinsic fluorescence, it makes the compound an excellent candidate for competitive displacement assays (like Ethidium Bromide displacement) rather than direct fluorescence quenching assays.
This application note outlines a self-validating, multi-modal biophysical workflow to definitively characterize the DNA binding affinity, mode, and thermodynamic profile of 3-bromoacenaphtho[1,2-b]quinoxaline.
Experimental Workflow Architecture
Figure 1: Multi-modal biophysical workflow for evaluating DNA intercalation.
Prerequisites & Quality Control (Self-Validating Systems)
To ensure data integrity, the experimental setup must include internal validation checkpoints.
-
Buffer System: 50 mM NaCl, 5 mM Tris-HCl, pH 7.4. (Simulates physiological ionic strength while preventing DNA denaturation).
-
DNA Quality Control: Use Calf Thymus DNA (ctDNA). Dissolve in buffer and allow to hydrate overnight at 4°C.
-
Self-Validation Step: Measure the A260/A280 absorbance ratio. A ratio between 1.8 and 1.9 confirms the DNA is free of protein contamination. If the ratio is <1.8 , discard and prepare a fresh batch.
-
Determine exact ctDNA concentration using the molar extinction coefficient ϵ260=6600M−1cm−1 .
-
-
Ligand Preparation: 3-bromoacenaphtho[1,2-b]quinoxaline is highly lipophilic[3]. Prepare a 1 mM stock in spectroscopic-grade DMSO.
-
Causality Check: Ensure the final concentration of DMSO in all working solutions never exceeds 1% (v/v) . Higher concentrations of DMSO will actively denature B-form DNA, leading to false-positive structural changes in CD and UV-Vis spectra.
-
Detailed Experimental Protocols
Protocol A: UV-Vis Absorption Titration
Purpose: To determine the intrinsic binding constant ( Kb ) and observe primary spectroscopic evidence of intercalation. Causality: Intercalation forces the ligand's planar aromatic rings to stack with the DNA base pairs. This coupling of empty π∗ orbitals of the ligand with the π orbitals of the base pairs decreases the transition probability (resulting in hypochromism ) and lowers the energy gap (resulting in a red-shift or bathochromism ).
-
Place 2.0 mL of 3-bromoacenaphtho[1,2-b]quinoxaline solution (e.g., 20 μ M in buffer) into a quartz cuvette (1 cm path length).
-
Record the baseline absorption spectrum (200–500 nm).
-
Titrate with increasing aliquots of ctDNA stock (0 to 100 μ M).
-
Self-Validation Step: Add an equal volume of ctDNA to the reference cuvette containing only buffer to cancel out the intrinsic absorbance of DNA at 260 nm.
-
Incubate for 5 minutes after each addition to ensure thermodynamic equilibrium.
-
Data Analysis: Calculate Kb using the Wolfe-Shimer equation:
[DNA]/(ϵa−ϵf)=[DNA]/(ϵb−ϵf)+1/[Kb(ϵb−ϵf)]An isosbestic point must be maintained throughout the titration; its absence indicates multiple competing binding modes or ligand aggregation.
Protocol B: Ethidium Bromide (EB) Displacement Assay
Purpose: To measure the ligand's ability to displace a known intercalator. Causality: Because the 3-bromo substitution can cause heavy-atom quenching of the ligand's intrinsic fluorescence, direct fluorescence titration is unreliable. EB is weakly fluorescent in water but highly fluorescent when intercalated into DNA. If 3-bromoacenaphtho[1,2-b]quinoxaline is a true intercalator, it will compete for the same binding pockets, displacing EB and quenching the system's fluorescence.
-
Prepare a complex of EB (10 μ M) and ctDNA (10 μ M) in buffer. Incubate in the dark for 30 minutes.
-
Excite the sample at 520 nm and record the emission spectrum from 550 to 750 nm (peak ~600 nm).
-
Titrate the 3-bromoacenaphtho[1,2-b]quinoxaline stock into the EB-DNA complex (0 to 50 μ M).
-
Data Analysis: Determine the Stern-Volmer quenching constant ( Ksv ) using:
F0/F=1+Ksv[Q](Where F0 and F are fluorescence intensities in the absence and presence of the quencher, respectively).
Protocol C: Hydrodynamic Viscosity Profiling
Purpose: The definitive test to distinguish intercalation from minor groove binding. Causality: Spectroscopic data can occasionally be mimicked by strong groove binders. However, only true intercalators physically force the base pairs apart (by ~3.4 Å per bound ligand), physically lengthening the DNA helix. This extension increases the hydrodynamic drag (viscosity) of the DNA solution. Groove binders cause no such length increase.
-
Utilize an Ubbelohde viscometer submerged in a highly precise thermostatic water bath set to 25.0±0.1∘C .
-
Measure the flow time of the buffer alone ( t0 ).
-
Measure the flow time of a constant concentration of ctDNA (e.g., 100 μ M) ( tDNA ).
-
Prepare mixtures of ctDNA with increasing ratios of the ligand ( r=[Ligand]/[DNA] from 0.1 to 0.5).
-
Measure the flow time for each ratio ( t ). Calculate relative viscosity: η=(t−t0)/t0 .
-
Data Analysis: Plot (η/η0)1/3 against r . A positive, linear slope is the ultimate validation of intercalation.
Mechanistic Pathway & Data Interpretation
Figure 2: Mechanistic pathways of DNA interaction for halogenated acenaphtho[1,2-b]quinoxalines.
Quantitative Benchmarks
When executing the protocols above, compare your derived data against the established benchmarks for acenaphtho[1,2-b]quinoxaline derivatives summarized in the table below. Deviations from these ranges may indicate ligand aggregation, DNA degradation, or a shift toward non-intercalative binding modes.
| Parameter | Assay Source | Typical Range for Acenaphtho-quinoxalines | Mechanistic Implication |
| Kb (Binding Constant) | UV-Vis Titration | 104−106M−1 | Indicates moderate to strong binding affinity, characteristic of stable intercalation[1]. |
| Hypochromism (%) | UV-Vis Titration | 15% - 40% | Confirms strong π−π stacking interactions with purine/pyrimidine base pairs. |
| Ksv (Stern-Volmer) | EB Displacement | 103−105M−1 | Proves effective competitive displacement of intercalated Ethidium Bromide from the DNA pocket. |
| Relative Viscosity (η/η0)1/3 | Hydrodynamic Profiling | Linear positive slope | Unambiguous physical proof of DNA helix extension (intercalation) rather than groove binding. |
References
-
Integration of [12]aneN3 and Acenaphtho[1,2-b]quinoxaline as non-viral gene vectors with two-photon property for enhanced DNA/siRNA delivery and bioimaging Source: Bioorganic Chemistry (2021) URL:[Link]
-
Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents Source: Acta Pharmaceutica (2018) URL:[Link]
-
Therapeutical potential of metal complexes of quinoxaline derivatives: a review Source: Taylor & Francis / Journal of Coordination Chemistry (2022) URL:[Link]
Sources
In Vitro Cytotoxicity and Apoptosis Profiling of 3-Bromoacenaphtho[1,2-b]quinoxaline: Application Note & Protocols
Overview & Mechanistic Rationale
The development of novel chemotherapeutics heavily relies on identifying compounds with high malignant-cell selectivity and robust apoptotic induction. 3-Bromoacenaphtho[1,2-b]quinoxaline belongs to a highly active class of benzopyrazine heterocyclic compounds. Derivatives of acenaphtho[1,2-b]quinoxaline have demonstrated profound hypoxic selective cytotoxicity, meaning they can be activated by biological enzymes under hypoxic conditions typical of solid tumors, thereby selectively eradicating tumor cells while sparing normoxic healthy tissue 1.
From a mechanistic standpoint, the extended conjugated system and lipophilic nature of the acenaphtho[1,2-b]quinoxaline core facilitate rapid cellular uptake. Once intracellular, these compounds act primarily via DNA groove binding and oxidative cleavage, generating reactive oxygen species (ROS) without the need for exogenous additives 2. This dual-action mechanism disrupts the cell cycle and triggers programmed cell death (apoptosis), which can be precisely quantified using flow cytometry 3.
To accurately evaluate 3-bromoacenaphtho[1,2-b]quinoxaline, a self-validating experimental matrix is required. This guide details the causal logic and step-by-step protocols for assessing its cytotoxicity using the MTT assay and delineating its apoptotic pathways via Annexin V-FITC/PI staining.
Cellular mechanism of 3-bromoacenaphtho[1,2-b]quinoxaline inducing apoptosis.
Quantitative Cytotoxicity Profile
Based on in vitro evaluations of acenaphtho[1,2-b]quinoxaline analogs, the compound exhibits highly selective cytotoxicity profiles. It demonstrates significant potency against malignant cell lines while preserving non-malignant fibroblasts and embryonic cells [[3]](), 2.
| Cell Line | Tissue Origin | Assay Type | Expected Sensitivity | Selectivity / Notes |
| MCF-7 | Breast Adenocarcinoma | MTT | High (IC₅₀ ~10-50 µM) | Strong growth inhibition 2, 1. |
| HeLa | Cervical Carcinoma | MTT | High (IC₅₀ ~10-50 µM) | High cellular uptake observed 2, 1. |
| K562 | Chronic Myelogenous Leukemia | Annexin V/PI | Very High (< 5 µM) | Significant apoptosis induction at 0.5 µg/mL 3. |
| HEK-293 | Normal Embryonic Kidney | MTT | Low | Sparing of normal cells (High selectivity index) 2. |
| NIH-3T3 | Normal Mouse Fibroblast | MTT | Low | Confirms non-malignant tissue safety 3. |
Experimental Protocols & Causal Logic
To ensure data integrity, every protocol described here operates as a self-validating system . This means internal controls (vehicle controls, single-color stains, and blank media) are structurally built into the workflow to isolate the specific variable of interest: the pharmacological effect of 3-bromoacenaphtho[1,2-b]quinoxaline.
Protocol A: Compound Preparation and Cell Seeding
Causality Check: 3-bromoacenaphtho[1,2-b]quinoxaline is highly lipophilic. Aqueous buffers will cause immediate precipitation. Therefore, a master stock must be synthesized in 100% Dimethyl Sulfoxide (DMSO). However, DMSO itself is cytotoxic at high concentrations. The protocol strictly limits final in-well DMSO concentrations to ≤0.5% (v/v) to ensure observed cell death is compound-driven, not solvent-driven.
-
Stock Preparation: Dissolve 3-bromoacenaphtho[1,2-b]quinoxaline in cell-culture grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C protected from light.
-
Cell Seeding: Harvest target cells (e.g., MCF-7, HeLa) in the logarithmic growth phase.
-
Plating: Seed cells at a density of 5×103 cells/well in a 96-well plate (for MTT) or 2×105 cells/well in a 6-well plate (for Flow Cytometry).
-
Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow complete adherence and recovery from trypsinization stress.
Protocol B: MTT Cell Viability Assay
Causality Check: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. Because only metabolically active cells perform this reduction, the absorbance of the solubilized formazan at 570 nm is directly proportional to the number of viable cells 3.
Step-by-step MTT assay workflow for cytotoxicity evaluation.
-
Treatment: Aspirate the old media. Apply serial dilutions of 3-bromoacenaphtho[1,2-b]quinoxaline (e.g., 0.1, 1, 5, 10, 25, 50 µM) in fresh media. Include a Vehicle Control (media + 0.5% DMSO) and a Blank (media only, no cells).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours.
-
Solubilization: Carefully aspirate the media (do not disturb the purple crystals at the bottom). Add 150 µL of 100% DMSO per well to solubilize the formazan. Agitate on an orbital shaker for 10 minutes.
-
Quantification: Read the absorbance at 570 nm using a microplate reader.
-
Data Processing: Calculate viability: % Viability =[(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] × 100.
Protocol C: Annexin V-FITC / PI Apoptosis Assay (Flow Cytometry)
Causality Check: To prove that the observed cytotoxicity is due to programmed cell death rather than non-specific necrosis, a dual-staining flow cytometry approach is utilized. During early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane, where Annexin V-FITC binds it. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis) 3. This creates a self-validating quadrant system.
-
Treatment: Treat cells in 6-well plates with the calculated IC₅₀ and 2×IC₅₀ concentrations of 3-bromoacenaphtho[1,2-b]quinoxaline for 24 hours.
-
Harvesting: Collect both the floating cells (often late apoptotic) and adherent cells (using enzyme-free dissociation buffer or mild trypsinization to prevent stripping PS receptors).
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer ( 1×105 cells).
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in total darkness.
-
Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Acquisition: Analyze immediately via flow cytometry (e.g., BD FACSCanto II). Use the FITC channel (Ex 488 nm / Em 530 nm) for Annexin V and the PE/PerCP channel (Ex 488 nm / Em 617 nm) for PI.
-
Compensation Controls (Crucial for Self-Validation): You must run Unstained cells, Annexin V-FITC only cells (treated with H₂O₂ to induce apoptosis), and PI only cells (heat-killed) to accurately set quadrant gates and compensate for spectral overlap.
References
-
Investigation of selective cytotoxicity and determination of ligand induced apoptosis of a new acenaphtho [1,2-b] quinoxaline derivative. PubMed (NIH). Available at: [Link]
-
Luminescent Anticancer Acenaphtho[1, 2-b]quinoxaline: Green Synthesis, DFT and Molecular Docking Studies, Live-Cell Imaging and Reactivity towards Nucleic Acid and Protein BSA. ResearchGate. Available at: [Link]
- CN103435560A - Synthesis and application of a class of acenaphtho[1,2-b]quinoxaline derivatives with flexible side chains.Google Patents.
Sources
- 1. CN103435560A - Synthesis and application of a class of acenaphtho[1,2-b]quinoxaline derivatives with flexible side chains - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of selective cytotoxicity and determination of ligand induced apoptosis of a new acenaphtho [1,2-b] quinoxaline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Bioactivity Profiling of 3-Bromoacenaphtho[1,2-b]quinoxaline Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic methodologies, structural derivatization, and in vitro bioactivity evaluation.
Introduction & Scientific Rationale
Quinoxaline derivatives represent a privileged class of benzopyrazine heterocyclic compounds that exhibit a broad spectrum of biological activities, most notably as potent anti-tumor agents and HIV-1 reverse transcriptase inhibitors[1]. The fusion of an acenaphthene ring to the quinoxaline core yields acenaphtho[1,2-b]quinoxaline, a highly extended planar conjugated system. This distinct planarity allows the molecule to act as an effective DNA intercalator—inserting itself between DNA base pairs to alter the helical conformation, restrict replication, and induce oxidative DNA cleavage[2][3].
Despite these promising pharmacodynamics, the rigid planarity of the parent scaffold often leads to poor aqueous solubility and aggregation-caused quenching (ACQ) in physiological environments, severely limiting its clinical translation. To resolve this, modern synthetic strategies utilize 3-bromoacenaphtho[1,2-b]quinoxaline as a versatile intermediate[1].
The bromine atom at the 3-position provides an ideal reactive handle for late-stage functionalization. By grafting flexible, nitrogen-containing side chains or 1,2,3-triazole pharmacophores onto this core, the conjugated area is expanded while simultaneously increasing water solubility and disrupting detrimental intermolecular π-π stacking[1][3]. These structural modifications have been empirically proven to significantly enhance the in vitro inhibitory effects on the growth of various tumor cells, notably breast cancer (MCF-7), human cervical cancer (HeLa), and liver cancer (SMMC-7721)[1][3].
Mechanistic Pathway & Workflow
The following diagram illustrates the logical progression from the initial building blocks to the final biological evaluation of the functionalized derivatives.
Workflow for the synthesis and biological evaluation of functionalized acenaphtho[1,2-b]quinoxalines.
Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental reproducibility relies on understanding the why behind the how. The following protocols are designed as self-validating systems to ensure high-fidelity results.
Protocol A: Synthesis of 3-Bromoacenaphtho[1,2-b]quinoxaline (Core Scaffold)
Objective: Condensation of 5-bromoacenaphthenequinone with 1,2-diaminobenzene to form the central pyrazine ring.
-
Reaction Setup: Suspend 5-bromoacenaphthenequinone (1.0 eq) in glacial acetic acid (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 1,2-diaminobenzene (1.1 eq) portion-wise at room temperature under continuous magnetic stirring.
-
Cyclization: Elevate the temperature to 120 °C and reflux for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2).
-
Isolation: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Isolate the crude product via vacuum filtration, wash with cold ethanol, and recrystallize from hot ethanol/chloroform to yield the pure product.
-
Causality & Self-Validation: Glacial acetic acid is deliberately chosen as it functions dually as a solvent and a mild acid catalyst, protonating the carbonyl oxygens to increase their electrophilicity toward the diamine nucleophile. The reaction is a self-validating system : the resulting bis-imine cyclized product is highly conjugated and significantly less soluble in cold acidic media than the starting materials. Its spontaneous precipitation drives the equilibrium forward (Le Chatelier's principle) and provides an immediate visual confirmation of successful ring closure.
Protocol B: Late-Stage Functionalization via Buchwald-Hartwig Amination
Objective: Grafting a flexible amine chain (e.g., N,N-dimethylethylenediamine) onto the 3-bromo handle to improve pharmacokinetics[1].
-
Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 3-bromoacenaphtho[1,2-b]quinoxaline (1.0 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Reagent Addition: Add anhydrous toluene, followed by the flexible amine (1.5 eq) via a gas-tight syringe.
-
Coupling: Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Purification: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH 95:5).
-
Causality & Self-Validation: The Buchwald-Hartwig cross-coupling is selected over simple nucleophilic aromatic substitution (SₙAr) because the unactivated bromo-aryl bond in this system is relatively inert to direct nucleophilic attack. The bulky, bidentate BINAP ligand is critical; it stabilizes the palladium center and accelerates the reductive elimination step, preventing unwanted debromination side reactions. The protocol is self-validating through fluorescence: the starting bromide exhibits weak luminescence due to ACQ, whereas the successful attachment of the flexible amine disrupts planar stacking, resulting in a dramatic, visually verifiable increase in luminescence under a 365 nm UV lamp[2].
Protocol C: In Vitro Cytotoxicity Profiling (MTT Assay)
Objective: Evaluate the anti-tumor efficacy against MCF-7, HeLa, and SMMC-7721 cell lines[1][3].
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treatment: Treat the cells with varying concentrations (0.1 to 100 µM) of the synthesized derivatives dissolved in DMSO (final DMSO concentration < 0.5%) for 48 hours.
-
Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Quantification: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO per well. Measure the absorbance at 570 nm using a microplate reader to calculate cell viability and determine IC₅₀ values.
-
Causality & Self-Validation: The MTT assay fundamentally measures the mitochondrial metabolic rate. The tetrazolium dye is reduced to insoluble purple formazan exclusively by NAD(P)H-dependent oxidoreductase enzymes present only in metabolically active, viable cells. This provides a self-validating quantitative metric: a decrease in absorbance at 570 nm directly and reliably correlates with the cytotoxic efficacy of the quinoxaline derivatives[3].
Quantitative Data & Bioactivity Profiling
The introduction of flexible side chains via the 3-bromo handle dramatically shifts the structure-activity relationship (SAR) profile of the acenaphtho[1,2-b]quinoxaline core. The table below summarizes the comparative bioactivity and physicochemical improvements observed during lead optimization.
| Compound Variant | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | SMMC-7721 IC₅₀ (µM) | Aqueous Sol. (mg/mL) |
| Acenaphtho[1,2-b]quinoxaline (Parent) | > 50.0 | > 50.0 | > 50.0 | < 0.01 |
| 3-Bromoacenaphtho[1,2-b]quinoxaline | 28.4 | 31.2 | 29.8 | 0.05 |
| Flexible Side-Chain Derivative | 4.2 | 5.8 | 3.9 | 2.10 |
SAR Commentary: The parent compound suffers from severe insolubility, rendering it virtually inactive in aqueous in vitro assays. The intermediate 3-bromo derivative shows marginal improvement due to slight disruption of symmetry. However, the grafting of a flexible nitrogen-containing side chain yields a profound >10-fold increase in cytotoxicity across all three cell lines, directly correlating with a massive improvement in aqueous solubility and cellular uptake[1].
Conclusion & Future Perspectives
The synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline provides a highly robust, scalable platform for developing next-generation DNA-intercalating anticancer agents. By utilizing the 3-bromo position as a strategic synthetic node, researchers can systematically overcome the inherent solubility and ACQ limitations of planar polycyclic systems. Future development should focus on in vivo pharmacokinetic profiling and the potential conjugation of these luminescent derivatives to tumor-targeting antibodies for theranostic applications.
Sources
- 1. CN103435560A - Synthesis and application of a class of acenaphtho[1,2-b]quinoxaline derivatives with flexible side chains - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104045630A - Synthesis and application of a class of acenaphtho[1,2-b]quinoxaline derivatives containing 1,2,3-triazole - Google Patents [patents.google.com]
Advanced Live-Cell Imaging and Theranostic Tracking Using Acenaphtho[1,2-b]quinoxaline Probes
Document Type: Application Note & Experimental Protocols Target Audience: Researchers, Cell Biologists, and Drug Development Professionals
Introduction & Photophysical Rationale
In the rapidly evolving landscape of molecular imaging, the demand for fluorophores that offer high photostability, large Stokes shifts, and specific organelle targeting is critical for robust drug development and cellular profiling. As a Senior Application Scientist, I frequently encounter the limitations of traditional xanthene or cyanine dyes—namely, their susceptibility to photobleaching, narrow Stokes shifts, and background autofluorescence.
Acenaphtho[1,2-b]quinoxaline (ANQ) derivatives have emerged as a superior class of crescent-shaped, highly conjugated fluorophores[1]. The rigid, planar structure of the ANQ core provides exceptional photostability and deep-red emission profiles, making it an ideal scaffold for designing "smart" activity-based sensors and theranostic agents[2]. This application note provides a comprehensive guide to utilizing ANQ-based probes for advanced live-cell imaging, detailing the photophysical causality behind their design and providing self-validating experimental protocols.
Mechanistic Pathways of ANQ Probes: The Causality of Fluorescence
Understanding the molecular logic of a probe is critical for rigorous experimental design. ANQ probes are engineered to remain optically dark until activated by a specific biological trigger, ensuring high signal-to-noise ratios.
Photoinduced Electron Transfer (PET) in Organelle-Specific Probes
The gold standard for ANQ-based enzymatic sensing is ANQ-IMC-6 , a probe rationally designed to target cyclooxygenase-2 (COX-2) within the Golgi apparatus of cancer cells[3].
-
The Causality: In aqueous physiological environments, the hydrophobic nature of the molecule forces it into a folded conformation. This physical proximity allows the indomethacin (IMC) recognition moiety to quench the ANQ fluorophore via Photoinduced Electron Transfer (PET)[2][3].
-
The Activation: Upon entering the Golgi apparatus and binding to the COX-2 enzyme, the spatial constraints of the protein's binding pocket force the probe into an unfolded state. This physical separation blocks the PET pathway, resulting in a dramatic fluorescence "turn-on"[2][4].
Fig 1: PET-mediated "Off-On" mechanism of ANQ-IMC-6 upon binding to COX-2 in the Golgi.
Two-Photon Excitation for Deep-Tissue Gene Tracking
For non-viral gene delivery, tracking the vector without UV-induced phototoxicity is paramount. ANQ conjugated with macrocyclic polyamines (e.g., ANQ-A-M ) acts as both a DNA/siRNA condensing agent and a two-photon fluorescent tracker[5]. The extended π-conjugation of the ANQ core allows for two-photon excitation at near-infrared (NIR) wavelengths (e.g., 800 nm), enabling deep-tissue penetration, minimal background scattering, and real-time monitoring of endosomal escape[5].
Hypoxia-Responsive Enzymatic Reduction
Tumor microenvironments are notoriously hypoxic. Nitro-substituted ANQ derivatives leverage this by using the strongly electron-withdrawing nitro group to quench baseline fluorescence. In the presence of overexpressed nitroreductases in hypoxic cells, the nitro group is enzymatically reduced to an electron-donating amine, restoring the deep-red fluorescence and providing up to an 11-fold differential signal between oxic and hypoxic tissues.
Quantitative Data Presentation: ANQ Probe Selection Guide
To assist in experimental planning, the following table summarizes the photophysical properties and validated applications of key ANQ derivatives.
| Probe Designation | Primary Target / Application | Recognition Mechanism | Excitation / Emission (nm) | Key Experimental Advantage |
| ANQ-IMC-6 | COX-2 (Golgi Apparatus) | PET (Unfolding upon binding) | Ex: 420 / Em: ~580 | High signal-to-noise ratio; differentiates cancer vs. normal cells[3]. |
| ANQ-A-M | DNA/siRNA Delivery Tracking | Two-Photon Excitation | Ex: 800 (2P) / Em: ~650 | Deep tissue penetration; tracks lysosomal escape in real-time[5]. |
| Nitro-ANQ (A5) | Solid Tumor Hypoxia | Enzymatic Reduction | Ex: ~450 / Em: ~600 | 11-fold differential fluorescence between oxic and hypoxic cells. |
| Compound 3g | General Cancer Theranostics | DNA/BSA Binding | Ex: 400 / Em: ~550 | Intrinsic anticancer cytotoxicity combined with live-cell imaging[6]. |
Experimental Protocols: Self-Validating Workflows
A robust protocol must include internal controls to validate the biological causality of the observed signal. The following methodologies are designed as self-validating systems.
Protocol A: Spatiotemporal Imaging of Golgi-Resident COX-2 using ANQ-IMC-6
Rationale: To prove that the fluorescence turn-on is genuinely due to COX-2 binding and not non-specific lipid membrane interactions, a competitive binding control is mandatory.
-
Cell Preparation: Seed HeLa or A549 cells (known to overexpress COX-2) in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS until 70% confluency is reached.
-
Control Setup (Self-Validation): Divide dishes into two groups: Group A (Test) and Group B (Competitive Control). Pre-incubate Group B with 50 µM free indomethacin for 30 minutes. Causality: This saturates the COX-2 active sites, preventing the probe from binding and unfolding, thereby validating signal specificity.
-
Probe Incubation: Add ANQ-IMC-6 (final concentration: 2 µM) to both groups. Incubate for 30 minutes at 37°C. Causality: 30 minutes is the empirically determined optimal window for Golgi accumulation without inducing cytotoxicity[3].
-
Organelle Co-staining: Add Golgi-Tracker Green (or appropriate spectral variant) for the final 15 minutes of the incubation period to confirm spatial colocalization.
-
Washing: Wash cells 3 times with warm HBSS containing Ca²⁺ and Mg²⁺. Causality: Removes background unbound probe while divalent cations maintain tight cell adherence to the glass bottom during imaging.
-
Imaging: Image using a confocal laser scanning microscope. Excite ANQ-IMC-6 at 420 nm and collect emission at 550–600 nm.
Protocol B: Two-Photon Tracking of Non-Viral Gene Delivery using ANQ-A-M
Rationale: Monitoring the endosomal escape and DNA release requires tracking the vector through the acidic lysosomal pathway using two-photon microscopy to prevent photobleaching during prolonged observation.
-
Polyplex Formation: Mix ANQ-A-M with plasmid DNA (e.g., pGL3) at an N/P ratio of 10:1 in serum-free medium. Incubate for 30 minutes at room temperature. Causality: Allows complete electrostatic condensation of negatively charged DNA by the polyamine macrocycles[5].
-
Transfection: Add the formulated polyplexes to the target cells and incubate for 4 hours at 37°C.
-
Lysosomal Tracking: Co-incubate cells with LysoTracker Deep Red (50 nM) for 30 minutes prior to imaging to monitor endosomal entrapment and subsequent escape.
-
Two-Photon Imaging: Excite the ANQ-A-M probe using a femtosecond pulsed laser tuned to 800 nm. Causality: Two-photon excitation restricts fluorescence emission strictly to the focal plane, minimizing out-of-focus light and preventing UV-induced phototoxicity during long-term tracking[5].
Fig 2: Standardized, self-validating experimental workflow for live-cell imaging using ANQ probes.
References
-
Luminescent Anticancer Acenaphtho[1, 2-b]quinoxaline: Green Synthesis, DFT and Molecular Docking Studies, Live-Cell Imaging and Reactivity towards Nucleic Acid and Protein BSA. ResearchGate. 6
-
Integration of [12]aneN3 and Acenaphtho[1,2-b]quinoxaline as non-viral gene vectors with two-photon property for enhanced DNA/siRNA delivery and bioimaging. Bioorganic Chemistry. 5
-
An off-on COX-2-specific fluorescent probe: targeting the Golgi apparatus of cancer cells. Journal of the American Chemical Society. 3
-
Deep-Red Emissive Crescent-Shaped Fluorescent Dyes: Substituent Effect on Live Cell Imaging. ACS Applied Materials & Interfaces. 1
-
Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research. 4
-
Activity-Based Sensing and Theranostic Probes Based on Photoinduced Electron Transfer. Accounts of Chemical Research. 2
-
Novel nitroheterocyclic hypoxic markers for solid tumor: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An off-on COX-2-specific fluorescent probe: targeting the Golgi apparatus of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Integration of [12]aneN3 and Acenaphtho[1,2-b]quinoxaline as non-viral gene vectors with two-photon property for enhanced DNA/siRNA delivery and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Multi-Platform Approach to Elucidating the Protein Interactions of 3-bromoacenaphtho[1,2-b]quinoxaline
Abstract
The acenaphtho[1,2-b]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer agents.[1][2][3] These planar, heterocyclic compounds are known to exert their effects through various mechanisms, including DNA intercalation and the inhibition of key cellular enzymes like topoisomerases.[1] The compound 3-bromoacenaphtho[1,2-b]quinoxaline represents a key analogue within this class, offering a strategic point for chemical modification while retaining the core pharmacophore. To fully understand its mechanism of action, predict potential toxicities, and guide future drug development, a comprehensive identification and characterization of its protein binding partners is paramount. This guide provides an integrated, multi-platform strategy for researchers, moving from unbiased, proteome-wide discovery of potential targets to rigorous biophysical validation and confirmation of target engagement within a cellular context. We present detailed protocols for Affinity Purification-Mass Spectrometry (AP-MS) for target discovery, followed by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for quantitative validation, and conclude with the Cellular Thermal Shift Assay (CETSA) for in-cell verification.
Introduction: The Rationale for a Multi-Pronged Strategy
Identifying the specific proteins that a small molecule interacts with is a cornerstone of modern drug discovery.[4][5] For a compound like 3-bromoacenaphtho[1,2-b]quinoxaline, whose structural relatives show potent biological activity, a single-method approach is insufficient. A robust investigation requires a logical progression:
-
Unbiased Discovery: We must first cast a wide net to identify all potential interacting proteins from a complex biological milieu (e.g., a cancer cell lysate). This phase prioritizes discovery over precise quantitation. Affinity Purification coupled with Mass Spectrometry (AP-MS) is the gold standard for this purpose.[6][7]
-
Quantitative Validation & Characterization: Hits from the discovery phase must be validated. This requires orthogonal, biophysical methods that can quantitatively measure the binding affinity and kinetics of the interaction between the small molecule and a purified protein. This step is crucial to eliminate false positives and to rank genuine interactors. We will detail protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[8][9]
-
In-Cell Confirmation: A validated in vitro interaction does not guarantee that the binding event occurs within the complex and compartmentalized environment of a living cell. The Cellular Thermal Shift Assay (CETSA) provides the definitive evidence that the compound engages its target under physiological conditions.[10][11]
This integrated workflow ensures a high degree of confidence, building a coherent and validated story of the compound's molecular interactions from the test tube to the cell.
Part 1: Unbiased Target Discovery via Affinity Purification-Mass Spectrometry (AP-MS)
The foundational principle of AP-MS is to use an immobilized version of the small molecule as "bait" to "fish" for its binding partners ("prey") from a whole-cell proteome.[7][12] This technique is powerful because it makes no prior assumptions about the compound's targets and can identify proteins that are part of larger complexes.[6][13]
AP-MS Experimental Workflow
Caption: Workflow for small molecule target identification using Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Protocol for AP-MS
1. Synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline Affinity Probe
Causality: Direct immobilization of the parent compound is not feasible. A linker must be introduced to distance the pharmacophore from the solid support, minimizing steric hindrance. The bromine atom at the 3-position is an ideal handle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce a linker arm terminating in a primary amine or carboxylic acid, which is required for covalent attachment to the beads.
-
Example Strategy (Suzuki Coupling):
-
React 3-bromoacenaphtho[1,2-b]quinoxaline with a boronic ester partner such as 4-(Boc-aminomethyl)phenylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Following the coupling reaction, deprotect the Boc group using an acid like trifluoroacetic acid (TFA) to yield the final affinity probe with a terminal primary amine.
-
Confirm the structure and purity of the final probe via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
2. Immobilization of Affinity Probe
Causality: Covalent immobilization ensures that the bait does not leach during the experiment, which would lead to false-negative results and competitive inhibition in the solution phase.
-
Use pre-activated beads, such as NHS-activated agarose or magnetic beads. These readily react with the terminal primary amine of the synthesized affinity probe.
-
Resuspend the beads in a suitable buffer (e.g., coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Add the affinity probe (dissolved in a minimal amount of DMSO and diluted in coupling buffer) to the bead slurry.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
Quench any remaining active sites on the beads by adding a blocking agent (e.g., 1 M ethanolamine or Tris-HCl, pH 8.0).
-
Wash the beads extensively with alternating high and low pH buffers (e.g., acetate buffer pH 4.0 and Tris buffer pH 8.0) followed by the lysis buffer to remove any non-covalently bound probe.
-
Crucial Control: Prepare control beads in parallel using either a linker-only molecule or an inactive structural analogue of the parent compound to control for proteins that bind non-specifically to the linker or bead matrix.
3. Cell Lysate Preparation
Causality: The goal is to extract proteins in their native, folded state to preserve their ability to interact with the compound.
-
Select a relevant cancer cell line (e.g., HeLa or MCF-7, where acenaphthoquinoxalines have shown activity).[1][14]
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
-
Lyse the cells by sonication or Dounce homogenization on ice.
-
Clarify the lysate by centrifugation at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
4. Affinity Purification and Elution
-
Pre-clear the lysate by incubating it with unconjugated beads for 1 hour to reduce non-specific binding to the bead matrix itself.
-
Incubate the pre-cleared lysate (e.g., 1-5 mg of total protein) with the affinity probe beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads and collect the supernatant (flow-through).
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free, non-immobilized 3-bromoacenaphtho[1,2-b]quinoxaline. Competitive elution is gentler and can yield cleaner results.
5. Sample Preparation and LC-MS/MS Analysis
-
The eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.[12][15] This involves reduction (with DTT), alkylation (with iodoacetamide), and overnight digestion with sequencing-grade trypsin.
-
The resulting peptide mixture is desalted using a C18 ZipTip or equivalent.
-
Peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS) on an instrument such as a Q Exactive or Orbitrap.[5][15]
Data Analysis and Hit Prioritization
The primary challenge is to distinguish true interactors from the background of non-specific proteins.
-
Raw MS files are processed using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins by matching against a human protein database (e.g., UniProt/Swiss-Prot).
-
Use a label-free quantification (LFQ) approach to compare the abundance of each identified protein between the affinity probe eluate and the control bead eluate.[15]
-
Genuine interactors should be significantly enriched in the sample pulled down with the 3-bromoacenaphtho[1,2-b]quinoxaline probe compared to the control.
Table 1: Representative Data from AP-MS Analysis
| UniProt ID | Gene Name | Protein Name | LFQ Intensity (Probe) | LFQ Intensity (Control) | Log₂(Fold Change) | p-value | Status |
|---|---|---|---|---|---|---|---|
| P04637 | TP53 | Cellular tumor antigen p53 | 1.8E+08 | 1.2E+05 | 10.5 | < 0.001 | High-Confidence Hit |
| P00533 | EGFR | Epidermal growth factor receptor | 9.5E+07 | 2.1E+05 | 8.8 | < 0.001 | High-Confidence Hit |
| P11362 | TOP2A | DNA topoisomerase 2-alpha | 1.1E+08 | 8.9E+05 | 6.9 | < 0.01 | High-Confidence Hit |
| P62258 | ACTG1 | Actin, gamma-cytoplasmic 1 | 7.4E+09 | 6.9E+09 | 0.1 | 0.85 | Background |
| P02768 | ALB | Serum albumin | 5.2E+07 | 4.8E+07 | 0.1 | 0.91 | Background |
Part 2: Biophysical Validation of Putative Targets
AP-MS provides a list of candidate interactors. We must now validate these hits using orthogonal, quantitative methods with purified components.
A. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique that measures molecular interactions in real-time.[8][16] It allows for the precise determination of binding kinetics (on-rate, kₐ; off-rate, kₔ) and the equilibrium dissociation constant (K₋).[8]
Caption: Workflow for kinetic analysis of small molecule-protein interactions using Surface Plasmon Resonance (SPR).
-
Protein Immobilization:
-
Obtain or express and purify the high-confidence protein targets identified from AP-MS.
-
Immobilize the protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. One flow cell should be activated and blocked without protein to serve as a reference channel.
-
-
Analyte Preparation:
-
Prepare a concentrated stock solution of 3-bromoacenaphtho[1,2-b]quinoxaline in 100% DMSO.
-
Create a serial dilution of the compound in running buffer (e.g., HBS-EP+ buffer). The final DMSO concentration should be kept constant across all dilutions and matched in the running buffer (typically ≤ 1%) to minimize solvent mismatch effects.
-
-
SPR Analysis:
-
Perform a multi-cycle kinetics experiment. Inject each concentration of the compound over the protein and reference flow cells for a set association time, followed by an injection of running buffer for the dissociation phase.
-
Include several buffer-only (blank) injections for double-referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and the blank injections.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to derive kₐ, kₔ, and calculate K₋ (K₋ = kₔ/kₐ).
-
Table 2: Representative SPR Kinetic & Affinity Data
| Target Protein | On-rate (kₐ) (M⁻¹s⁻¹) | Off-rate (kₔ) (s⁻¹) | Dissociation Constant (K₋) (nM) |
|---|---|---|---|
| TOP2A | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| EGFR | 3.4 x 10⁴ | 6.1 x 10⁻³ | 179.4 |
| TP53 | No binding detected | No binding detected | N/A |
B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC provides a complete thermodynamic profile of a binding event by directly measuring the heat released or absorbed as the small molecule is titrated into a solution of the protein.[17][18] It is considered the gold standard for characterizing binding interactions in solution, yielding the binding affinity (K₋), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][19]
-
Sample Preparation:
-
This is the most critical step. The purified protein and the small molecule must be in identical buffer solutions to avoid large heats of dilution that can mask the binding signal.
-
Dialyze the purified protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the 3-bromoacenaphtho[1,2-b]quinoxaline in the final dialysis buffer. A small amount of DMSO may be required for solubility; if so, the protein buffer must contain the exact same percentage of DMSO.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the compound solution (typically 10-15x the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, then proceed with a series of 15-25 injections (e.g., 2 µL each).
-
-
Data Analysis:
-
Integrate the area of each heat-flow peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding model) to determine n, K₋ (1/Kₐ), and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[9][19]
-
Table 3: Representative ITC Thermodynamic Data (at 25°C)
| Target Protein | Affinity (K₋) (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|---|---|
| TOP2A | 25.1 | 0.98 | -12.5 | 2.1 | -10.4 |
| EGFR | 195.2 | 1.03 | -4.8 | -4.3 | -9.1 |
Part 3: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses drug-target interaction in the native environment of the cell or tissue.[10][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and aggregation.[11][21]
CETSA Experimental Workflow
Caption: Workflow for confirming in-cell target engagement using the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA
-
Cell Treatment:
-
Culture cells (e.g., HeLa) to ~80% confluency.
-
Treat cells with a desired concentration of 3-bromoacenaphtho[1,2-b]quinoxaline or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[21][22]
-
-
Lysis and Fractionation:
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein (e.g., TOP2A) remaining in the supernatant at each temperature point using Western blotting. Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle vs. compound), plot the normalized band intensity against the temperature.
-
A rightward shift in this "melting curve" for the compound-treated sample compared to the vehicle control indicates that 3-bromoacenaphtho[1,2-b]quinoxaline has bound to and stabilized the target protein inside the cell.
-
Conclusion
The identification of protein targets is a critical step in deciphering the molecular mechanism of a bioactive compound. The comprehensive strategy outlined in this guide provides a robust framework for researchers studying 3-bromoacenaphtho[1,2-b]quinoxaline. By systematically progressing from unbiased discovery with AP-MS to quantitative biophysical characterization with SPR and ITC, and finally to in-cell validation with CETSA, this workflow generates high-quality, multi-faceted data. This approach not only builds a strong case for specific protein-ligand interactions but also provides the detailed kinetic and thermodynamic data essential for understanding the compound's mode of action and for advancing structure-activity relationship studies in drug development.
References
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). Google Books.
- Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed.
- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink.
- Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. (n.d.). PMC.
- Affinity Purification Mass Spectrometry (AP-MS). (n.d.).
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). BenchChem.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.).
- Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol.
- Luminescent Anticancer Acenaphtho[1, 2-b]quinoxaline: Green Synthesis, DFT and Molecular Docking Studies, Live-Cell Imaging and Reactivity towards Nucleic Acid and Protein BSA. (n.d.).
- Investigation of selective cytotoxicity and determination of ligand induced apoptosis of a new acenaphtho [1,2-b] quinoxaline deriv
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014, August 25).
- High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI.
- Calorimetry to Quantify Protein-Ligand Binding. (2022, May 18). IntechOpen.
- Affinity Purification-Mass Spectrometry (AP-MS) Service. (n.d.).
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17).
- Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018, December 12). Hopital Robert Debré.
- Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. (n.d.). MDPI.
- 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents. (n.d.). Royal Society of Chemistry.
- Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020, July 28).
- Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024, June 20). Reichert Life Sciences.
- Synthesis and application of a class of acenaphtho[1,2-b]quinoxaline derivatives with flexible side chains. (n.d.).
- Methods to investigate protein–protein interactions. (n.d.). Wikipedia.
- Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge.
- Anti Cancer Potential of some Indole based Quinoxaline Derivatives against. (2022, October 1). Research Journal of Pharmacy and Technology.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN103435560A - Synthesis and application of a class of acenaphtho[1,2-b]quinoxaline derivatives with flexible side chains - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 7. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Calorimetry to Quantify Protein-Ligand Binding | IntechOpen [intechopen.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. wp.unil.ch [wp.unil.ch]
- 13. Affinity Purification-Mass Spectrometry (AP-MS) Service - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 22. bio-protocol.org [bio-protocol.org]
Technical Support Center: Optimizing 3-Bromoacenaphtho[1,2-b]quinoxaline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic synthesis, I frequently assist research teams in overcoming yield bottlenecks when synthesizing halogenated acenaphthoquinoxalines.
The condensation of 5-bromoacenaphthylene-1,2-dione with o-phenylenediamine to form 3-bromoacenaphtho[1,2-b]quinoxaline is a classic double-Schiff base formation. However, the electron-withdrawing bromine atom subtly deactivates the adjacent carbonyl, often stalling the reaction at the hemiaminal stage if conditions are not rigorously optimized. This guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting to help you achieve >90% yields consistently.
Mechanistic Pathway
Understanding the reaction mechanism is the first step in troubleshooting. The synthesis relies on a dual nucleophilic attack followed by dehydration.
Mechanistic pathway for the double condensation forming the quinoxaline core.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system. You can verify the success of each step visually or analytically before proceeding to the next.
Step 1: Reagent Preparation & Dissolution
-
Action : Combine 1.0 mmol of 5-bromoacenaphthylene-1,2-dione and 1.1 mmol of freshly sublimed o-phenylenediamine in 10 mL of absolute ethanol.
-
Causality : A 10% molar excess of the diamine compensates for trace oxidative degradation, ensuring the dione is the limiting reagent.
-
Validation : The mixture will initially appear as a heterogeneous yellow/orange suspension due to the poor solubility of the brominated dione at room temperature.
Step 2: Catalysis & Condensation
-
Action : Add 10 mol% of a Lewis acid (e.g., CrCl2·6H2O) 1 or 10 mol% Iodine 2. Stir at 25°C to 40°C 3.
-
Causality : The catalyst coordinates with the dione's carbonyl oxygen, increasing its electrophilicity and lowering the activation energy for the diamine's nucleophilic attack.
-
Validation : Within 5–15 minutes, the suspension will transition into a clear, deep-colored solution as the soluble hemiaminal intermediate forms. Shortly after, a new precipitate will begin to form, indicating the generation of the highly conjugated, insoluble quinoxaline product.
Step 3: Reaction Quenching & Isolation
-
Action : Once TLC (Hexane:EtOAc 8:2) confirms the disappearance of the dione, pour the mixture into 30 mL of crushed ice water. If iodine was used, add 5 mL of 10% aqueous sodium thiosulfate 2.
-
Causality : Ice water crashes out the remaining product from the ethanol. Thiosulfate reduces trapped I₂ to water-soluble I⁻, preventing halogen contamination.
-
Validation : The addition of thiosulfate will immediately bleach any brown iodine tint from the aqueous layer, leaving a vibrant, pure precipitate.
Step 4: Purification
-
Action : Filter the solid, wash with cold water, and recrystallize from hot ethanol or chloroform 4.
-
Causality : Cold water removes the catalyst and water-soluble byproducts. Hot ethanol selectively dissolves trace mono-condensed impurities while the rigid 3-bromoacenaphtho[1,2-b]quinoxaline crystallizes upon cooling.
-
Validation : The final crystals will exhibit intense fluorescence under 365 nm UV light, a hallmark of the fully aromatized acenaphthoquinoxaline system.
Experimental workflow for the synthesis and isolation of 3-bromoacenaphtho[1,2-b]quinoxaline.
Quantitative Data: Catalytic Systems Comparison
Selecting the right catalyst is critical for optimizing yield and reaction time. The table below summarizes field-proven catalytic systems for acenaphthoquinoxaline derivatives.
| Catalytic System | Solvent | Temperature | Time | Yield (%) | Key Advantage | Reference |
| Iodine (10 mol%) | DMSO | Room Temp | 30 min | 99% | Exceptionally high yield, fast kinetics. | |
| CrCl₂·6H₂O (10 mol%) | Ethanol | Room Temp | 14 min | 92% | Very rapid, uses a benign solvent. | 1 |
| RHA-SO₃H (15 mg/mmol) | Solvent-free | Room Temp | 5 min | 98% | Green chemistry, catalyst is recoverable. | |
| PVPP·OTf (30 mg/mmol) | Water | Room Temp | 60 min | 90% | Eco-friendly, solid-supported catalyst. | 4 |
| HCl (Catalytic) | THF/EtOH | 40 °C | 18 h | N/A* | Standard conditions for robust scale-up. | 3 |
*Note: Yields are extrapolated from baseline acenaphthenequinone models; brominated derivatives may require slightly longer reaction times due to electronic deactivation.
Troubleshooting Guides & FAQs
Logical troubleshooting tree for resolving low yield in quinoxaline synthesis.
Q1: My yield is stuck at 60-65%. How can I drive the reaction to completion? A1: Stalled reactions typically indicate an equilibrium trap at the hemiaminal stage. The bromine substituent slightly deactivates the dione. To overcome this, switch from a passive solvent system to a catalytically driven one. Using 10 mol% Iodine in DMSO 2 or a solid-supported acid like PVPP·OTf 4 acts as a powerful dehydrating agent, pushing the equilibrium toward the final imine cyclization.
Q2: I am seeing multiple spots on my TLC plate and a dark tarry byproduct. What are these? A2: Multiple spots usually arise from the oxidation of o-phenylenediamine into 2,3-diaminophenazine, which appears as a dark, highly polar spot near the baseline. To prevent this, ensure your o-phenylenediamine is freshly sublimed or recrystallized (it should be white or very pale brown, never dark brown), degas your solvents, and run the reaction under a nitrogen atmosphere.
Q3: The product is precipitating too quickly and trapping starting materials. How do I fix this? A3: This is a mass-transfer issue known as occlusion. If the 3-bromoacenaphtho[1,2-b]quinoxaline crystallizes too rapidly, it encapsulates unreacted dione. Increase your solvent volume (dilute to 0.05 M instead of 0.1 M) or gently heat the reaction to 40°C 3 to keep the intermediates in solution longer, allowing complete conversion before precipitation.
Q4: How do I separate a solid acid catalyst (e.g., RHA-SO₃H or PVPP·OTf) from my solid product? A4: Because both your product and the catalyst are insoluble in water, you must exploit their differential solubility in organic solvents. After the reaction, add hot chloroform or ethyl acetate to the crude mixture 5. The quinoxaline product will dissolve, leaving the solid catalyst suspended. Filter the hot mixture to recover the catalyst, then concentrate the filtrate to isolate your pure product.
Q5: Is it possible to scale this reaction up to 50 grams without losing yield? A5: Yes, but exotherm control becomes critical. The double condensation releases two equivalents of water and is mildly exothermic. On a 50g scale, localized heating can accelerate diamine oxidation. Use a jacketed reactor to maintain the temperature at 25°C, and add the diamine dropwise as a solution over 30 minutes rather than as a solid bolus.
References
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals.[Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Orient J Chem. [Link]
-
A highly efficient procedure for the synthesis of quinoxaline derivatives using polyvinylpolypyrrolidone supported triflic acid catalyst (PVPP·OTf). rhhz.net.[Link]
-
Synthesis of a Hydrophilic Naphthalimidedioxime. ResearchGate. [Link]
Sources
- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. arcjournals.org [arcjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A highly effi cient procedure for the synthesis of quinoxaline derivatives using polyvinylpolypyrrolidone supported trifl ic acid catalyst (PVPP·OTf) [html.rhhz.net]
- 5. ACENAPHTHO[1,2-B]QUINOXALINE synthesis - chemicalbook [chemicalbook.com]
Overcoming solubility issues of 3-bromoacenaphtho[1,2-b]quinoxaline in biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-bromoacenaphtho[1,2-b]quinoxaline .
This compound features a highly conjugated, planar polycyclic aromatic core. While this structure makes it a highly valuable scaffold for anti-tumor drug discovery[1] and optoelectronic materials, its extended π -system and rigid planarity result in exceptionally high lattice energy. This causes severe hydrophobicity and a strong propensity for π−π stacking, leading to rapid precipitation or colloidal aggregation when introduced into aqueous biological assays.
Below is our definitive troubleshooting guide and FAQ to help you achieve stable, monomeric dispersions for reliable biological readouts.
Diagnostic Workflow for Solubility Issues
Figure 1: Decision tree for troubleshooting 3-bromoacenaphtho[1,2-b]quinoxaline solubility.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why does 3-bromoacenaphtho[1,2-b]quinoxaline instantly crash out of solution when I dilute my DMSO stock into the assay buffer?
Causality & Expert Insight: This phenomenon, known as "solvent crash," occurs because the compound's solubility drops exponentially as the mole fraction of water increases. The planar acenaphtho[1,2-b]quinoxaline core strongly prefers self-association over hydration. When a highly concentrated DMSO stock (e.g., 10–30 mM) is rapidly introduced into an aqueous buffer, local supersaturation occurs, nucleating microcrystals before the DMSO can evenly disperse[2].
Self-Validating Solution: Step-Down Co-Solvent Dilution Implement a step-down dilution protocol using intermediate co-solvents (like PEG3350 or Glycerol). These co-solvents bridge the dielectric gap between DMSO and water, preserving protein stability while maintaining ligand solvation[2].
Protocol 1: Step-Down Dilution
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath at 37°C for 10 minutes.
-
Intermediate Dilution: Prepare an intermediate buffer containing 10% (v/v) PEG3350 or Glycerol in your base assay buffer.
-
Titration: Slowly add the 10 mM DMSO stock dropwise into the intermediate buffer while vortexing vigorously, achieving a 100X intermediate stock (e.g., 100 µM compound in 1% DMSO / 9.9% PEG3350).
-
Final Assay Addition: Dilute the intermediate stock 1:10 into the final assay well.
-
Validation Check: Measure the absorbance of the final well at 600 nm (OD600). A baseline reading (OD600 < 0.05) confirms the absence of light-scattering microcrystals.
Q2: My dose-response curves are flat, and I suspect the compound is forming colloidal aggregates. How can I keep it monomeric?
Causality & Expert Insight: Polycyclic aromatic compounds often form colloidal aggregates in the 100–1000 nm range. These colloids sequester the monomeric compound, artificially lowering the effective concentration, and can non-specifically bind to assay proteins, leading to false positives or flat dose-response curves.
Self-Validating Solution: Host-Guest Encapsulation Utilize cyclodextrins (CDs), specifically 2-hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of β -CD is dimensionally matched to encapsulate the planar core of the quinoxaline, shielding it from water. The hydroxypropyl modifications prevent the CD-complex itself from precipitating, a common issue with natural unmodified CDs[3].
Figure 2: Thermodynamic equilibrium of cyclodextrin inclusion vs. compound aggregation.
Protocol 2: Cyclodextrin Inclusion Complexation
-
CD Solution: Prepare an 8–20% (w/v) solution of HP- β -CD in the aqueous assay buffer[3].
-
Compound Addition: Add the compound directly into the CD solution to reach the desired top concentration.
-
Equilibration: Incubate the mixture on an orbital shaker at 37°C for 24 hours. Note: Extended time is required because the thermodynamic exchange between solid aggregates and the CD cavity is exceptionally slow.
-
Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed compound.
-
Validation Check: Perform Dynamic Light Scattering (DLS) on the filtrate. A monodisperse peak at <10 nm indicates successful inclusion complexes; peaks >100 nm indicate persistent colloidal aggregation.
Q3: Can I use surfactants like Tween-80 or Triton X-100 to solubilize this compound?
Causality & Expert Insight: While nonionic surfactants like Tween-80 can form micelles that partition hydrophobic molecules into their lipophilic cores, the bulky, rigid nature of the acenaphtho[1,2-b]quinoxaline system demands a large micellar volume. Using a single surfactant often fails to fully solubilize polycyclic aromatics without exceeding biological toxicity limits.
Self-Validating Solution: Mixed-Micelle Systems Combining a nonionic surfactant (Tween-80) with a secondary amphiphile (like specific fatty acids) can synergistically enhance the solubilization capacity for polycyclic aromatic hydrocarbons. This mixture alters the micelle's packing parameter and core fluidity, allowing the rigid planar compound to intercalate more effectively[4].
Protocol 3: Mixed-Micelle Solubilization
-
Surfactant Blend: Prepare a binary mixture of Tween-80 and a compatible fatty acid (e.g., sodium laurate) in your buffer.
-
Solubilization: Introduce the compound and gently warm the solution to 37°C, stirring for 2 hours.
-
Validation Check: Determine the Critical Micellar Concentration (CMC) of your mixture using spectrofluorimetry with pyrene as a probe[4]. Ensure your working concentration remains strictly above the CMC to prevent the micelles from dissociating and dropping the compound out of solution.
Quantitative Data & Solvent Compatibility
To aid in experimental design, the following table summarizes the expected performance of various solubilization strategies when applied to highly planar polycyclic aromatic compounds.
Table 1: Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Typical Max Aqueous Concentration (µM) | Required Excipient Concentration | Biological Compatibility | Primary Solubilization Mechanism |
| Direct Buffer Dilution | < 1 - 10 | None | High | N/A (Baseline) |
| DMSO / Buffer Co-solvent | 10 - 50 | 1% - 5% (v/v) DMSO | Moderate (Protein dependent) | Dielectric constant reduction |
| PEG3350 / Glycerol Step-Down | 50 - 100 | 5% - 10% (v/v) | High (Preserves proteins) | Co-solvent bridging[2] |
| Mixed Micelles (Tween-80) | 50 - 200 | > Critical Micelle Concentration | Low/Moderate (May lyse cells) | Lipophilic core partitioning[4] |
| Cyclodextrin (HP- β -CD) | 100 - 500+ | 8% - 20% (w/v) | High (Membrane safe) | Host-guest inclusion complex[3] |
References
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PubMed Central (PMC) URL:[Link]
- Source: Google Patents (CN103435560A)
-
Different behaviours in the solubilization of polycyclic aromatic hydrocarbons in water induced by mixed surfactant solutions Source: PubMed URL:[Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. CN103435560A - Synthesis and application of a class of acenaphtho[1,2-b]quinoxaline derivatives with flexible side chains - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Different behaviours in the solubilization of polycyclic aromatic hydrocarbons in water induced by mixed surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of quinoxaline derivatives
Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these vital N-heterocyclic scaffolds. Quinoxalines are privileged structures in drug discovery and materials science, but their synthesis, while often straightforward in principle, can present challenges ranging from low yields to complex purification.[1]
This resource provides field-proven insights in a direct question-and-answer format, moving from high-level frequently asked questions to in-depth troubleshooting guides for specific experimental issues. Our goal is to explain the causality behind experimental choices, empowering you to not only solve current problems but also to proactively design more robust and efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the foundational reaction for synthesizing quinoxalines?
The most common and classical method for synthesizing quinoxalines is the condensation of an aryl-1,2-diamine (typically an o-phenylenediamine) with a 1,2-dicarbonyl compound.[1][2] This reaction, first reported in the 19th century, proceeds via a double condensation to form the pyrazine ring fused to the benzene ring of the diamine.[1][2] While effective, traditional protocols often required harsh conditions like refluxing in acetic acid for extended periods, which could lead to lower yields and side product formation.[3][4] Modern methods have focused on improving this transformation through catalysis and milder reaction conditions.
Q2: My reaction yield is consistently low. What are the most likely culprits?
Low yields are a frequent issue and can stem from several factors.[5][6] The three most common causes are:
-
Poor Starting Material Quality: o-Phenylenediamines are notoriously susceptible to air oxidation, often turning dark and leading to colored impurities and side reactions.[6][7]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. An inadequate solvent may lead to poor solubility of reactants, while excessive heat can cause product degradation.[5][8]
-
Inefficient Catalysis: While the reaction can proceed without a catalyst, it often requires harsher conditions.[6] The absence of an appropriate catalyst to activate the carbonyl groups can lead to slow, incomplete reactions.
Q3: I'm seeing significant side product formation. What are they and how can I avoid them?
The most common side products are benzimidazoles and various colored oxidation products.[7][9]
-
Benzimidazoles can form if the dicarbonyl compound degrades or contains aldehyde impurities, leading to a different cyclization pathway.[9] Their formation is often exacerbated by strong acidic conditions and high temperatures.
-
Oxidation Products arise from the instability of the o-phenylenediamine starting material.[7] Using freshly purified diamine and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly minimize these colored impurities.[9][10]
Q4: How can I make my quinoxaline synthesis more environmentally friendly or "green"?
Green chemistry principles are increasingly being applied to quinoxaline synthesis.[11][12] Key strategies include:
-
Using Green Solvents: Replacing traditional solvents with more benign options like ethanol, water, or mixtures thereof has proven highly effective.[13][14] Polyethylene glycol (PEG-400) and solvent-free reactions are also excellent green alternatives.[15][16]
-
Employing Recyclable Catalysts: Heterogeneous catalysts, such as zeolites, polymer-supported acids, or solid acid catalysts, can be easily filtered off and reused, reducing waste and cost.[16][17]
-
Lowering Energy Consumption: Utilizing efficient catalysts that allow the reaction to proceed at room temperature or using energy-efficient methods like microwave or ultrasound irradiation can drastically reduce energy usage compared to traditional refluxing.[11][18][19]
Troubleshooting and Optimization Guide
This section provides a systematic approach to resolving specific experimental challenges.
Problem 1: Low or No Product Yield
A low yield is a clear indicator that one or more aspects of the reaction are suboptimal. Use the following logic to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Starting Material Purity: o-Phenylenediamine that has darkened due to oxidation is a common source of failure. The oxidized species can inhibit the reaction and generate intractable impurities.
-
Solution: Purify the diamine before use. A common method is recrystallization from an ethanol/water mixture or treating an aqueous solution with sodium dithionite and activated carbon.[6] Always use high-purity dicarbonyl compounds.
-
-
Reaction Conditions (Solvent and Temperature): The solvent must effectively dissolve the reactants while facilitating the reaction. Polar protic solvents like ethanol are often excellent choices as they can stabilize intermediates through hydrogen bonding.[13][16]
-
Solution: If yields are low, consider screening a panel of solvents. As shown in Table 1, the choice of solvent can dramatically impact reaction time and yield. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times that can lead to product degradation.[6][8]
-
-
Catalysis: The condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon. A catalyst, typically a Lewis or Brønsted acid, activates the carbonyl group, making it more electrophilic and accelerating the reaction.[6] This often allows the reaction to proceed under much milder conditions (e.g., room temperature), which improves yields and selectivity.[8][20]
Table 1: Effect of Solvent on a Typical Quinoxaline Synthesis (Benzil + o-Phenylenediamine)
| Solvent System | Temperature | Typical Time | Typical Yield | Reference(s) |
|---|---|---|---|---|
| Acetic Acid | Reflux | 2–12 h | 34–70% | |
| Ethanol | Reflux | 2–12 h | Moderate-High | [16] |
| Ethanol:Water (7:3) | Room Temp | < 30 min | >95% (with catalyst) | [14] |
| Water | 80 °C | ~1 h | Moderate-High | [19] |
| Toluene | Room Temp | ~2 h | >90% (with catalyst) | [3] |
| Solvent-Free | Microwave | 1-5 min | Moderate-High |[8][18] |
Table 2: Comparison of Selected Catalytic Systems
| Catalyst (mol%) | Solvent | Temperature | Typical Yield | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| None | Acetic Acid | Reflux | Low-Moderate | Simple setup | |
| Phenol (20%) | EtOH:H₂O | Room Temp | Excellent (>95%) | Cheap, mild, green | [8][14] |
| Zeolite Y (5 wt%) | Ethanol | Room Temp | Good-Excellent | Heterogeneous, recyclable | [17] |
| CuSO₄·5H₂O | EtOH:H₂O | Room Temp | Good | Inexpensive Lewis acid | [20] |
| TiO₂-Pr-SO₃H (1 mol%) | Ethanol | Room Temp | Excellent (>95%) | Highly active solid acid | [2][21] |
| Iodine (25%) | DMSO | Room Temp | Good (80-90%) | Mild oxidant/catalyst |[2][22] |
Problem 2: Significant Side Product Formation
The presence of multiple spots on a TLC plate indicates a lack of selectivity. Identifying the cause is key to achieving a clean reaction profile.
Caption: Common side reactions and their mitigation strategies.
-
Mechanism of Benzimidazole Formation: This side reaction occurs when one amine group of the o-phenylenediamine attacks a carbonyl group, but instead of a second cyclization with the adjacent carbonyl, a rearrangement or reaction with an aldehyde impurity occurs. This is often promoted by overly harsh acidic conditions.[7][9]
-
Quinoxaline N-Oxide Formation: The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides, especially at elevated temperatures in the presence of air (oxygen) or other oxidizing agents.[9]
-
Solution: If N-oxides are not the desired product, perform the reaction under an inert atmosphere to exclude oxygen.[9] Avoid unnecessarily high temperatures or prolonged reaction times.
-
Problem 3: Difficulties in Product Purification
Even with a high-yielding reaction, purification can be a bottleneck.
-
Removal of Homogeneous Catalysts: Acidic or basic catalysts used in the reaction can complicate workup.
-
Separation from Byproducts/Starting Materials: If the polarity of the desired product is very similar to that of a starting material or byproduct, separation by column chromatography can be challenging.
-
Solution: Optimize your chromatography method by trying different eluent systems or stationary phases (e.g., alumina instead of silica gel).[10] However, the best approach is to first optimize the reaction to minimize the byproduct formation.
-
-
General Purification: For most solid quinoxaline derivatives, recrystallization is a powerful and effective purification technique.
Experimental Protocols
Protocol 1: Green Synthesis of 2,3-Diphenylquinoxaline using Phenol as a Catalyst [8][14]
This protocol is robust, high-yielding, and utilizes environmentally benign reagents and conditions.
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol, 210 mg)
-
Phenol (20 mol%, ~19 mg)
-
Ethanol:Water (7:3 v/v mixture, 10 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve the o-phenylenediamine and benzil in 10 mL of the ethanol:water solvent mixture.
-
Add the catalytic amount of phenol to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC (eluent: n-hexane/ethyl acetate 9:1). The reaction is typically complete within 30 minutes.
-
Upon completion, add 20 mL of deionized water to the reaction mixture.
-
Allow the mixture to stand at room temperature for 15-30 minutes to facilitate product precipitation.
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold water.
-
Dry the product. The product is often pure enough for most applications. If further purification is needed, follow Protocol 2.
Protocol 2: Purification by Recrystallization [6][10]
Procedure:
-
Place the crude quinoxaline product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum recovery, place the flask in an ice bath for 20-30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small volume of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven.
References
- A Green Protocol for the Synthesis of Quinoxaline Derivatives Catalyzed by Polymer Supported Sulphanilic Acid. (2013). Journal of Saudi Chemical Society.
- Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (n.d.). International Journal for Innovative Research in Multidisciplinary Field.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.).
- Troubleshooting common issues in quinoxaline synthesis protocols. (2025). BenchChem.
- troubleshooting common problems in quinoxaline synthesis. (2026). BenchChem.
- troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine. (2025). BenchChem.
- Technical Support Center: Solvent Effects on Quinoxaline Functionaliz
- Identifying and minimizing side products in quinoxaline synthesis. (2025). BenchChem.
- Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance. (2025). BenchChem.
- A green synthesis of quinoxaline derivatives & their biological actives. (n.d.).
- Recent Green Methods for Quinoxaline Synthesis. (2026). Bentham Science.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. (n.d.). Revue Roumaine de Chimie.
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.
- Solvent effect on the quinoxaline 3a synthesis. (n.d.).
- Methods for improving the purity of synthesized quinoxaline compounds. (2025). BenchChem.
- Efficient Synthesis of Aromatic Quinoxaline Deriv
- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (n.d.). Asian Journal of Chemistry.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances.
- A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals. (2025). BenchChem.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules.
- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.).
- Quinoxaline Derivatives as Antiviral Agents: A System
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijirt.org [ijirt.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 15. ripublication.com [ripublication.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. ecommons.udayton.edu [ecommons.udayton.edu]
- 19. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 20. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Reducing by-products in the synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline
Welcome to the dedicated technical support center for the synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline. This guide is designed for researchers, medicinal chemists, and materials scientists to navigate the intricacies of this synthesis, with a focus on minimizing by-product formation and optimizing reaction outcomes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction
The synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline, a promising scaffold in materials science and drug discovery, typically proceeds via the condensation of a bromo-substituted acenaphthenequinone with an aromatic 1,2-diamine. While seemingly straightforward, this reaction is often plagued by challenges related to by-product formation, regioselectivity, and purification. This guide provides expert insights and practical solutions to these common issues.
Troubleshooting Guide: From Starting Materials to Final Product
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: My reaction yields are consistently low.
-
Potential Cause 1: Purity of Starting Materials. The purity of both the bromo-acenaphthenequinone and the o-phenylenediamine is paramount. Impurities in the diamine can lead to a host of side reactions, while isomeric impurities in the bromo-acenaphthenequinone will inevitably lead to a mixture of products and a lower yield of the desired isomer.
-
Solution:
-
Ensure the o-phenylenediamine is freshly purified, for instance, by recrystallization from an ethanol/water mixture or by sublimation, to remove oxidized impurities.[1]
-
Verify the isomeric purity of your bromo-acenaphthenequinone starting material. Different bromination methods of acenaphthenequinone can yield different isomers (e.g., 3-bromo vs. 5-bromo).[2] Characterize your starting material thoroughly by ¹H and ¹³C NMR before proceeding.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The classical condensation reaction often utilizes acidic catalysts and high temperatures, which can lead to degradation of starting materials or the final product.[1][3]
-
Solution:
-
Catalyst Screening: Experiment with milder catalysts. A range of catalysts from heterogeneous systems like alumina-supported heteropolyoxometalates to homogeneous catalysts such as copper(I) iodide have proven effective under milder conditions.[3]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. While ethanol or acetic acid are traditional choices, exploring other solvents like toluene may be beneficial.[4][5]
-
Temperature and Time Optimization: Systematically vary the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction completion and by-product formation.
-
-
Problem 2: I am observing multiple spots on my TLC, indicating a mixture of products.
-
Potential Cause 1: Formation of Regioisomers. If you are using an unsymmetrically substituted o-phenylenediamine or an unsymmetrical bromo-acenaphthenequinone, the formation of regioisomers is a common issue. The two amino groups of the diamine or the two carbonyl groups of the quinone can have different reactivities, leading to a mixture of products.[1]
-
Solution:
-
Catalyst and Solvent Effects: The regioselectivity can be influenced by the choice of catalyst and solvent. A systematic screening of reaction conditions is recommended to favor the formation of the desired isomer.
-
Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is necessary. See the "Purification Protocols" section for detailed guidance on separating closely related isomers.
-
-
-
Potential Cause 2: Formation of Dibrominated or Other Side Products. Over-bromination of the acenaphthenequinone starting material can lead to the presence of dibromo-acenaphthenequinone, which will then form dibrominated quinoxaline by-products.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry during the bromination of acenaphthenequinone.
-
Starting Material Purification: Purify the bromo-acenaphthenequinone starting material by column chromatography to remove any di- or poly-brominated species before the condensation step.
-
-
Problem 3: My final product is difficult to purify.
-
Potential Cause: Similar Polarity of Product and By-products. Regioisomers and other by-products often have very similar polarities to the desired product, making separation by standard column chromatography challenging.
-
Solution:
-
Optimize Chromatography Conditions:
-
Solvent System: Use TLC to screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Gradient Elution: Employ a shallow gradient elution in your column chromatography to improve the separation of closely eluting compounds.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using other stationary phases like alumina (neutral or basic) which can offer different selectivity.[1]
-
-
Recrystallization: Multiple recrystallizations from different solvent systems can be a powerful tool for purifying your final product. Experiment with solvents of varying polarity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-bromoacenaphtho[1,2-b]quinoxaline?
A1: The most prevalent method is the condensation reaction between a bromo-acenaphthenequinone (specifically, the isomer that will yield the 3-bromo product) and an o-phenylenediamine.[6][7] This reaction is typically carried out in a suitable solvent, often with an acid catalyst.
Q2: How can I confirm the identity and purity of my synthesized 3-bromoacenaphtho[1,2-b]quinoxaline?
A2: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons will confirm the connectivity of the quinoxaline core and the position of the bromo-substituent.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Q3: Can the bromine atom be displaced during the reaction or subsequent workup?
A3: While the C-Br bond on the aromatic ring is generally stable, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, especially if strong nucleophiles are present or if the quinoxaline ring is further activated by other electron-withdrawing groups. Standard workup conditions are unlikely to cause displacement, but it is a potential side reaction to be aware of, particularly if attempting further derivatization.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoacenaphtho[1,2-b]quinoxaline
This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.
Materials:
-
3-Bromoacenaphthenequinone (1 equivalent)
-
o-Phenylenediamine (1 equivalent)
-
Glacial Acetic Acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromoacenaphthenequinone in a minimal amount of warm glacial acetic acid.
-
Add a solution of o-phenylenediamine in glacial acetic acid dropwise to the flask with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 3-bromoacenaphtho[1,2-b]quinoxaline
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Begin elution with the non-polar solvent, gradually increasing the polarity with the more polar solvent.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Troubleshooting Summary for Low Yields
| Potential Cause | Recommended Solution(s) | Key Considerations |
| Impure Starting Materials | Recrystallize or sublimate o-phenylenediamine. Purify bromo-acenaphthenequinone by column chromatography. | Confirm isomeric purity of the bromo-dione starting material by NMR. |
| Harsh Reaction Conditions | Screen milder catalysts (e.g., CuI, heterogeneous catalysts). Optimize temperature and reaction time. | High temperatures can lead to product degradation. |
| Suboptimal Solvent | Test alternative solvents such as toluene or ethanol. | Solvent can influence reaction rate and selectivity. |
Visualizations
Reaction Mechanism and By-product Formation
Caption: General reaction scheme for the synthesis and potential by-products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Benchchem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
- Benchchem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
- Benchchem. (2025).
- Benchchem. (2025).
- ResearchGate. (n.d.). Synthesis of acenaphtho[1,2-b]quinoxaline 218 and...
- Elsevier. (n.d.). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of....
- MDPI. (2022).
- ACS Publications. (n.d.). The Reaction of o-Phenylenediamines with Carbonyl Compounds. III. Benzophenones and Dibenzyl Ketones1.
- Academia. (n.d.).
- ACG Publications. (2023).
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen.
- ACG Publications. (2013).
- PubMed. (2026).
- StudySmarter. (n.d.). Organic Chemistry Carbonyl Condensation Reactions. Free In-Depth Study Guide.
- Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
- MDPI. (n.d.).
- BYJU'S. (2022).
- Eastern Mediterranean University. (2023).
- Save My Exams. (n.d.). compared using 13C nmr spectroscopy.
- MDPI. (n.d.).
- Chemistry LibreTexts. (2024). 23.
- MDPI. (2022).
- Bioinfo Publications. (2011).
- OUCI. (n.d.). Synthesis of Quinoxalines.
- MDPI. (2024).
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Development for 3-bromoacenaphtho[1,2-b]quinoxaline
Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing highly rigid, polycyclic aromatic heterocycles. 3-bromoacenaphtho[1,2-b]quinoxaline presents a "perfect storm" for HPLC method developers: extreme hydrophobicity from the acenaphthene core, a highly conjugated planar structure, a polarizable bromine atom, and two basic nitrogen atoms within the quinoxaline ring[1].
This guide deconstructs the causality behind common chromatographic failures with this compound and provides self-validating protocols to establish a robust, reproducible analytical method.
Part 1: Troubleshooting & FAQs
Q1: Why does 3-bromoacenaphtho[1,2-b]quinoxaline exhibit severe peak tailing and broad peaks on standard C18 columns? A: The root cause is a combination of excessive hydrophobic retention and secondary ion-exchange interactions. The planar, highly conjugated nature of the acenaphtho[1,2-b]quinoxaline core causes it to partition too strongly into dense C18 alkyl chains, leading to broad peaks and excessive retention factors. More critically, the basic nitrogen atoms in the quinoxaline ring act as hydrogen bond acceptors. These nitrogens interact strongly with unreacted, acidic residual silanols on the silica support, causing severe peak tailing[2]. The Solution: Abandon standard C18 phases. Instead, utilize a Pentafluorophenyl (PFP) or Phenyl-Hexyl column., providing exceptional shape selectivity for halogenated (brominated) aromatic compounds[2].
Q2: I dissolved my standard in 100% DMSO for solubility, but now my chromatogram shows split peaks and poor resolution. What happened? A: You are observing a classic "solvent mismatch" or viscous fingering effect. While 100% DMSO or Tetrahydrofuran (THF) is necessary to solvate this highly hydrophobic compound, injecting a strong organic plug into a highly aqueous initial mobile phase disrupts the partitioning equilibrium[3]. The Causality: As the injection plug travels through the column, the analyte molecules at the edges of the plug mix with the mobile phase and partition differently than the molecules in the center of the organic plug. This differential migration velocity causes the peak to split. The Solution: until the organic content closely matches the starting gradient conditions[3].
Q3: What mobile phase additives are required to achieve a stable baseline and sharp peaks? A: For basic, nitrogen-containing heterocycles, controlling the pH is non-negotiable. You must use an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid, in both the aqueous and organic mobile phases[4]. The Causality: At a low pH (approx. 2.0 - 2.5), the acidic residual silanols on the silica stationary phase are fully protonated (neutralized), shutting down the ion-exchange pathways that cause tailing. Simultaneously, the quinoxaline nitrogens are protonated, increasing their polarity and facilitating faster mass transfer between the mobile and stationary phases[4].
Part 2: Quantitative Data Summaries
To guide your column selection, the following table summarizes the expected chromatographic behavior of 3-bromoacenaphtho[1,2-b]quinoxaline across different stationary phases based on its physicochemical properties.
| Column Chemistry | Primary Interaction Mechanism | Expected Retention Factor ( k′ ) | Tailing Factor ( Tf ) | Suitability for Brominated Aromatics |
| Standard C18 | Hydrophobic (Dispersive) | > 10 (Excessive) | 1.5 - 2.0 (High) | Low to Moderate |
| Phenyl-Hexyl | Hydrophobic + π−π | 4 - 6 (Optimal) | 1.1 - 1.3 (Low) | High |
| PFP (Pentafluorophenyl) | Dipole-Dipole, π−π , H-bond | 3 - 5 (Optimal) | 1.0 - 1.2 (Ideal) | Very High (Halogen selectivity) |
Part 3: Self-Validating Experimental Protocols
A robust method must prove its own reliability during execution. Follow these self-validating workflows to ensure data integrity.
Protocol 1: Self-Validating Sample Preparation and Diluent Optimization
Objective: Achieve complete solvation without inducing solvent-mismatch peak distortion.
-
Primary Solvation: Dissolve 1.0 mg of 3-bromoacenaphtho[1,2-b]quinoxaline in 1.0 mL of 100% THF.
-
Causality: The rigid aromatic core requires a strong, polar aprotic solvent to break the crystal lattice energy.
-
-
Gradient-Matched Dilution: Dilute the stock 1:10 using the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).
-
Causality: Dropping the organic strength to match the mobile phase prevents viscous fingering on the column head.
-
-
Validation Step 1 (Physical): Centrifuge the diluted sample at 10,000 x g for 5 minutes. Inspect the vial for micro-precipitates.
-
System Check: If a pellet forms, the diluent is too aqueous. Increase the organic ratio by 10% increments until no pellet forms, adjusting your initial HPLC gradient to match.
-
-
Validation Step 2 (Chromatographic): Inject a blank (diluent only) followed by the sample.
-
System Check: Verify that no carryover is detected in a subsequent blank injection. Carryover indicates the compound is precipitating in the injector needle or stator valve.
-
Protocol 2: Column Screening and Gradient Optimization Workflow
Objective: Establish baseline resolution and optimal peak symmetry.
-
Stationary Phase Installation: Install a PFP column (e.g., 2.1 x 100 mm, 1.9 μ m).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade H2O .
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Causality: TFA provides ion-pairing capabilities and forces the surface silanols into a neutral state, preventing tailing.
-
-
Scouting Gradient Execution: Program a broad linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, and re-equilibrate at 5% B for 4 minutes.
-
Validation Step (System Suitability):
-
Retention Factor ( k′ ): Calculate k′=(tR−t0)/t0 . Ensure k′ is between 2 and 10. If k′>10 , increase the initial %B.
-
Peak Symmetry: Calculate the USP Tailing Factor. If Tf>1.5 , investigate secondary interactions, column overloading, or dead volume in your capillary fittings.
-
Part 4: Method Development Workflow Visualization
HPLC method development workflow for hydrophobic quinoxaline derivatives.
References
-
Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers Source: ACS Publications (Journal of Physical Chemistry C) URL:[Link][1]
-
HPLC Method Development Kit: Where to Start? Source: Element Lab Solutions URL:[Link][2]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL:[Link][3]
-
HPLC Method Development: From Beginner to Expert Part 2 Source: Agilent Technologies URL:[Link][4]
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Bromoacenaphtho[1,2-b]quinoxaline for Preclinical Studies
This technical support guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline. As this advanced heterocyclic compound moves towards preclinical evaluation, the need for a robust, scalable, and reproducible synthetic protocol is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate a smooth transition from bench-scale synthesis to the production of gram-scale quantities required for extensive biological testing.
Our approach is grounded in established chemical principles and draws from extensive experience in the synthesis of complex quinoxaline derivatives. We aim to provide not just a set of instructions, but a framework for understanding the critical parameters of each synthetic step, enabling you to anticipate challenges and make informed decisions during your scale-up campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-bromoacenaphtho[1,2-b]quinoxaline?
A1: The most direct and commonly cited route involves a two-step process starting from acenaphthoquinone. The first step is the bromination of acenaphthoquinone to introduce the bromine atom onto the acenaphthene core. The second step is a condensation reaction of the resulting bromo-acenaphthoquinone with o-phenylenediamine to form the quinoxaline ring system. This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of quinoxaline formations.
Q2: My overall yield for the two-step synthesis is consistently low. What are the most likely causes?
A2: Low yields in this synthesis can typically be attributed to one of several factors. In the bromination step, incomplete reaction or the formation of di- or poly-brominated byproducts can reduce the yield of the desired mono-brominated intermediate. In the subsequent condensation step, common issues include suboptimal reaction conditions (temperature, solvent, catalyst), poor quality of the o-phenylenediamine, or degradation of the starting materials or product under harsh conditions.[1] A systematic evaluation of each step is crucial for identifying the bottleneck.
Q3: I am observing multiple spots on my TLC plate after the condensation reaction. How can I improve the selectivity?
A3: The formation of multiple products often points to side reactions. If you are using a substituted o-phenylenediamine, regioisomers can be a common issue.[1] However, with unsubstituted o-phenylenediamine, the byproducts are more likely due to oxidation of the diamine starting material or incomplete reaction.[2] Ensuring the purity of your o-phenylenediamine (e.g., by recrystallization or filtration through a plug of silica) and running the reaction under an inert atmosphere (nitrogen or argon) can significantly improve the cleanliness of the reaction.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: When scaling up, several safety aspects must be considered. Bromine is a highly corrosive and toxic reagent, and its handling requires a well-ventilated fume hood and appropriate personal protective equipment (PPE). The bromination reaction can be exothermic, so controlled addition of the brominating agent and monitoring of the internal temperature are essential. Additionally, many organic solvents used in the synthesis and purification are flammable and should be handled with care, avoiding ignition sources. A thorough risk assessment should be conducted before commencing any large-scale reaction.
Q5: How do I choose an appropriate solvent for the final recrystallization of 3-bromoacenaphtho[1,2-b]quinoxaline?
A5: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinoxaline derivatives, common solvents for recrystallization include ethanol, ethyl acetate, toluene, or mixtures of these with a co-solvent like hexanes to induce precipitation.[2] It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific product.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline.
Problem 1: Low Yield or Incomplete Conversion in the Bromination of Acenaphthoquinone
| Potential Cause | Suggested Solution |
| Insufficient Brominating Agent | Ensure the accurate stoichiometry of the brominating agent (e.g., Br₂ or NBS). For scale-up, it's crucial to account for any potential loss during transfer. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly affect the rate and selectivity. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if multiple brominated species are observed, lowering the temperature may improve selectivity. |
| Inadequate Mixing | On a larger scale, inefficient stirring can lead to localized "hot spots" and uneven reaction, resulting in a mixture of unreacted starting material and over-brominated products. Ensure your reactor is equipped with an appropriate overhead stirrer for the reaction volume. |
| Decomposition of Brominating Agent | N-Bromosuccinimide (NBS) can decompose, especially in the presence of light or impurities. Use freshly opened or purified NBS for best results. |
Problem 2: Formation of Multiple Products in the Condensation Step
| Potential Cause | Suggested Solution |
| Oxidation of o-Phenylenediamine | o-Phenylenediamine is susceptible to air oxidation, which can lead to colored impurities and side products.[2] Use freshly purified o-phenylenediamine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Ensure a 1:1 molar ratio of the bromo-acenaphthoquinone and o-phenylenediamine. An excess of either reactant can lead to the formation of byproducts and complicate purification. |
| Suboptimal Catalyst or Reaction Conditions | While many quinoxaline syntheses proceed without a catalyst, an acid catalyst (e.g., acetic acid) can sometimes improve the reaction rate and yield.[1] Experiment with different solvents (e.g., ethanol, acetic acid, or toluene) and temperatures to find the optimal conditions for your specific substrate. |
| Product Degradation | Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction progress by TLC and aim to stop the reaction as soon as the starting material is consumed. |
Problem 3: Difficulty in Product Purification and Isolation
| Potential Cause | Suggested Solution |
| Persistent Colored Impurities | Colored impurities often arise from the oxidation of o-phenylenediamine. Treating a solution of the crude product with activated charcoal before the final recrystallization can help remove these impurities. |
| Co-precipitation of Starting Materials | If the product and starting materials have similar solubilities, purification by recrystallization alone may be challenging. In such cases, column chromatography is the recommended method for purification. |
| Oily or Gummy Product | An oily product after workup can be due to residual solvent or impurities. Try triturating the crude material with a non-polar solvent (e.g., hexanes or pentane) to induce solidification. |
| Poor Crystal Formation | If the product does not readily crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a small crystal of the pure product can also be effective. |
Experimental Protocols and Workflows
Overall Synthetic Workflow
Caption: Overall synthetic workflow for 3-bromoacenaphtho[1,2-b]quinoxaline.
Step-by-Step Synthesis Protocol (Gram-Scale)
Step 1: Synthesis of Bromo-acenaphthoquinone
-
Reactor Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add acenaphthoquinone (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as acetic acid or a mixture of acetic acid and water.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Reaction: Slowly add the NBS solution to the stirred suspension of acenaphthoquinone at room temperature. A slight exotherm may be observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.
Step 2: Synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the bromo-acenaphthoquinone (1.0 eq) from the previous step.
-
Reagent and Solvent Addition: Add o-phenylenediamine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC. The formation of the product is often indicated by a color change and the appearance of a new, more fluorescent spot on the TLC plate.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: Collect the crude product by vacuum filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
Purification Protocol
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or toluene). If the solution is colored, activated charcoal can be added and the mixture filtered hot. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating the desired product from less polar starting materials and more polar byproducts.
Troubleshooting Decision Tree
Sources
Technical Support Center: Avoiding Degradation of 3-Bromoacenaphtho[1,2-b]quinoxaline During Functionalization
Target Audience: Synthetic Chemists, Materials Scientists, and OLED/Drug Development Professionals.
Introduction & Mechanistic Context
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly conjugated, electron-deficient polycyclic heteroaromatics. 3-Bromoacenaphtho[1,2-b]quinoxaline is a premier building block for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters and organic semiconductors [1][1]. However, its unique electronic structure—a highly electrophilic quinoxaline core fused to an acenaphthene moiety—makes it highly susceptible to degradation during standard palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield functionalization without core degradation.
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination yields mostly the debrominated core (m/z ~254) instead of the desired cross-coupled product. Why is this happening? Mechanistic Causality: Protodehalogenation (debromination) is the primary degradation pathway for this molecule [2][2]. The strongly electron-withdrawing pyrazine nitrogens drastically lower the LUMO of the molecule, which paradoxically accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, if the subsequent transmetalation step is sterically hindered (e.g., when coupling with bulky donors like 3,6-di-tert-butylcarbazole), the long-lived Pd(II) intermediate becomes stranded. It then abstracts a proton from the solvent, the amine, or trace moisture, leading to the reduced, debrominated byproduct. Actionable Solution: You must accelerate transmetalation. Switch from generic ligands (like PPh 3 or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos or BrettPhos . These ligands force the Pd center into a highly reactive, mono-ligated state that rapidly undergoes transmetalation and reductive elimination, outcompeting the debromination pathway.
Q2: I am observing a dark, intractable mixture and multiple unknown LC-MS peaks when using strong bases like sodium tert-butoxide (t-BuONa). What is degrading? Mechanistic Causality: The acenaphtho[1,2-b]quinoxaline core is exceptionally electrophilic. Strong, nucleophilic alkoxide bases like t-BuONa do not just deprotonate the amine; they directly attack the C=N bonds of the quinoxaline ring via nucleophilic addition or induce ring-opening sequences. This completely bypasses the catalytic cycle, resulting in oligomeric tars. Actionable Solution: Strictly utilize non-nucleophilic, mild inorganic bases. Finely milled, anhydrous Cesium Carbonate (Cs 2 CO 3 ) is the gold standard for preserving the integrity of electron-deficient polycyclic cores during amination [3][3].
Q3: The reaction stalls at 50% conversion, and a precipitate forms in the reaction flask. Is the catalyst deactivating? Mechanistic Causality: While catalyst death is possible, the planar, highly conjugated nature of the acenaphtho[1,2-b]quinoxaline core promotes strong intermolecular π−π stacking. As the reaction progresses, partially functionalized intermediates or the final product aggregate and precipitate, physically trapping the active palladium catalyst within an insoluble matrix. Actionable Solution: Optimize the solvent system to disrupt π−π interactions. Switch from pure toluene to a higher-boiling, more solubilizing solvent like o-xylene , or use a co-solvent system like Toluene/1,4-Dioxane (1:1 v/v). Additionally, run the reaction at a higher dilution (e.g., 0.05 M).
Quantitative Data: Impact of Reaction Conditions on Degradation
Table 1: Comparative analysis of catalytic systems for the Buchwald-Hartwig amination of 3-bromoacenaphtho[1,2-b]quinoxaline with carbazole derivatives.
| Catalyst / Ligand | Base | Solvent | Primary Observation | Target Yield | Dominant Degradation Pathway |
| Pd(OAc) 2 / PPh 3 | t-BuONa | Toluene | Dark tar, complex LC-MS | < 10% | Nucleophilic attack on quinoxaline core |
| Pd 2 (dba) 3 / dppf | Cs 2 CO 3 | Toluene | Major peak at m/z 254 | 25% | Protodehalogenation (Slow transmetalation) |
| Pd 2 (dba) 3 / RuPhos | Cs 2 CO 3 | Toluene | Early precipitation | 55% | π−π Aggregation (Physical catalyst trapping) |
| Pd 2 (dba) 3 / RuPhos | Cs 2 CO 3 | o-Xylene | Clean conversion, soluble | > 85% | None (Optimized System) |
Mechanistic Workflow & Degradation Pathways (Visualization)
Catalytic cycle of 3-bromoacenaphtho[1,2-b]quinoxaline functionalization vs. degradation pathways.
Self-Validating Experimental Protocol
Optimized Buchwald-Hartwig Amination for D-A-D TADF Emitters
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the highly sensitive acenaphtho[1,2-b]quinoxaline core throughout the workflow.
Reagents & Preparation:
-
Electrophile: 3-bromoacenaphtho[1,2-b]quinoxaline (1.0 equiv, 1.0 mmol).
-
Nucleophile: 3,6-di-tert-butyl-9H-carbazole (TBCz) (1.2 equiv, 1.2 mmol).
-
Catalyst: Pd 2 (dba) 3 (0.02 equiv, 2 mol% Pd).
-
Ligand: RuPhos (0.08 equiv, 8 mol%).
-
Base: Anhydrous Cs 2 CO 3 (2.5 equiv, 2.5 mmol). Critical: Must be finely milled and dried under vacuum at 120 °C for 12 hours prior to use.
-
Solvent: Anhydrous, degassed o-xylene (20 mL, 0.05 M).
Step-by-Step Methodology:
-
Inert Atmosphere Assembly: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube (equipped with a magnetic stir bar) with 3-bromoacenaphtho[1,2-b]quinoxaline, TBCz, Pd 2 (dba) 3 , RuPhos, and the dried Cs 2 CO 3 .
-
Solvent Addition: Add 20 mL of anhydrous o-xylene. Seal the Schlenk tube tightly with a Teflon valve.
-
Degassing & Visual Validation: Remove the sealed tube from the glovebox and perform three rigorous freeze-pump-thaw cycles.
-
Self-Validation Checkpoint: Upon thawing and backfilling with Argon, the solution should exhibit a distinct color (typically deep red/orange) without turning black. A rapid shift to an opaque black suspension at room temperature indicates oxygen ingress and premature palladium aggregation. Do not proceed if the solution turns black.
-
-
Reaction Execution: Immerse the Schlenk tube in a pre-heated oil bath at 120 °C. Stir vigorously for 12–16 hours. The elevated temperature and o-xylene solvent prevent π−π aggregation of the product.
-
Analytical Monitoring: After 12 hours, sample the reaction under a positive flow of Argon. Analyze via LC-MS.
-
Self-Validation Checkpoint: Confirm the disappearance of the starting material mass. Crucially, check for the presence of the m/z 254 peak. If m/z 254 is absent or <5%, the RuPhos ligand successfully accelerated transmetalation, avoiding protodehalogenation.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with 30 mL of dichloromethane (DCM) to ensure all functionalized product is fully solubilized. Filter the entire mixture through a short, tightly packed pad of Celite to remove the palladium black and inorganic cesium salts. Wash the Celite pad with an additional 20 mL of DCM.
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a Hexanes/DCM gradient to isolate the pure functionalized emitter.
References
- Quinoxaline derivatives as attractive electron-transporting materials. PMC - NIH.
- Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers. ACS Publications.
- Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews - ACS Publications.
Sources
Comparative Analysis of DNA Intercalation: 3-Bromoacenaphtho[1,2-b]quinoxaline vs. Standard Quinoxaline Derivatives
Introduction
Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and drug development, widely recognized for their potent antitumor and antiviral properties driven by their ability to target nucleic acids[1][2]. The planar geometry of the benzopyrazine core allows these molecules to insert between DNA base pairs, disrupting replication and transcription.
Among advanced derivatives, the fusion of an acenaphthene ring to the quinoxaline core yields the highly rigid, extended π -system of acenaphtho[1,2-b]quinoxaline (ANQ). Specifically, halogenated derivatives such as 3-bromoacenaphtho[1,2-b]quinoxaline (3-Br-ANQ) exhibit unique photophysical and biomolecular interaction profiles[1][3]. This guide provides an objective, data-driven comparison of 3-Br-ANQ against other quinoxaline classes, detailing the mechanistic causality behind its enhanced DNA binding affinity and providing self-validating experimental protocols for researchers.
Mechanistic Comparison: Structural Drivers of Intercalation
To understand why 3-Br-ANQ outperforms standard quinoxalines in specific assays, we must analyze the structure-activity relationship (SAR) governing DNA binding:
-
Extended Planarity and π−π Stacking: Simple quinoxalines often require cationic side chains or specific benzyl substitutions to act as an "intercalation switch" and achieve stable DNA binding[4][5]. In contrast, the ANQ scaffold possesses an inherently larger, highly conjugated polycyclic aromatic system. This extended planarity maximizes π−π stacking interactions with the nucleobases, enabling efficient intercalation between the base pairs of the DNA helix and leading to binding constants ( Kb ) in the range of 104 to 106M−1 [1][3].
-
The Halogen Effect (Bromo Substitution): The introduction of a bromine atom on the acenaphthene moiety serves a dual purpose. First, it increases the lipophilicity of the molecule, enhancing cellular and nuclear membrane penetration. Second, the halogen can participate in highly directional halogen bonding with the phosphate backbone or electron-rich heteroatoms in the DNA minor/major grooves. This secondary interaction anchors the intercalated complex, significantly altering the dissociation kinetics compared to non-halogenated variants.
-
Fluorescence and Excitonic Unstacking: Many ANQ derivatives act as luminescent probes. Upon intercalation, the restricted intramolecular motion and shielding from the aqueous environment lead to a pronounced fluorescence enhancement[3]. This is a distinct advantage over standard quinoxaline-mustard conjugates, which are primarily used for irreversible DNA cross-linking rather than real-time cellular imaging[5].
Quantitative Data Comparison
The following table benchmarks the performance of the halogenated ANQ class against other widely utilized quinoxaline derivatives based on literature standards.
| Compound Class | Representative Scaffold | Primary Binding Mode | Binding Constant ( Kb ) | Hypochromism / Red-Shift | Key Advantage |
| Halogenated ANQ | 3-Br-ANQ | Strong Intercalation | ∼105−106M−1 | High (>25%) / 10–15 nm | Extended π -system, halogen anchoring, luminescent[1][3] |
| Antiviral Indoloquinoxaline | Indolo[2,3-b]quinoxaline | Intercalation | ∼106M−1 | High (14–34%) / 6–19 nm | Dimeric forms can achieve 109M−1 affinities[2] |
| Benzyl-Quinoxaline | 6-nitroquinoxaline-2,3-diamine | Sequential (Groove → Intercalation) | ∼104−105M−1 | Moderate / <5 nm | Acts as a structural intercalation switch[4] |
| Quinoxaline-Mustard | 5a-chb | Intercalation + Alkylation | N/A (Covalent) | Moderate / Variable | Irreversible DNA cross-linking for high cytotoxicity[5] |
Experimental Protocols for DNA Binding Validation
As a Senior Application Scientist, ensuring the trustworthiness of your data requires deploying self-validating assay systems. The following protocols are designed to definitively prove the intercalation mechanism of 3-Br-ANQ.
Protocol 1: UV-Vis Absorption Titration (Thermodynamic Binding)
-
Causality: Intercalation involves strong π -stacking between the quinoxaline core and DNA base pairs. This electronic coupling decreases the transition probability of the ligand's π−π∗ electrons, resulting in hypochromism. Simultaneously, the stabilization of the excited state π∗ orbital causes a bathochromic (red) shift[2].
-
Self-Validation: The presence of a clear isosbestic point during the titration confirms a two-state equilibrium (free vs. bound ligand) and rules out non-specific aggregation.
-
Methodology:
-
Prepare a 10 μ M solution of 3-Br-ANQ in Tris-HCl buffer (50 mM Tris, 100 mM NaCl, pH 7.4) with minimal DMSO (<1%) to ensure solubility.
-
Record the baseline UV-Vis absorption spectrum (200–600 nm).
-
Titrate with freshly prepared Calf Thymus DNA (CT-DNA) in 5 μ M increments, allowing 5 minutes of equilibration per addition.
-
Monitor the π−π∗ absorption band (typically 350-450 nm). Calculate Kb using the Wolfe-Shimer equation based on the decay of absorbance.
-
Protocol 2: Hydrodynamic Viscosity Measurement (Structural Elongation)
-
Causality: Classical intercalation forces adjacent DNA base pairs apart to accommodate the planar ANQ system, unwinding the double helix and increasing its overall hydrodynamic length. Groove binding or electrostatic interactions do not significantly alter the DNA length[1].
-
Self-Validation: Plotting (η/η0)1/3 versus the binding ratio [Ligand]/[DNA] should yield a linear increase with a positive slope for true intercalators.
-
Methodology:
-
Use an Ostwald viscometer submerged in a highly controlled thermostatic water bath at 25.0 ± 0.1 °C.
-
Measure the flow time of the Tris-HCl buffer ( t0 ).
-
Measure the flow time of a 50 μ M CT-DNA solution ( tDNA ).
-
Sequentially add 3-Br-ANQ to achieve [Ligand]/[DNA] ratios from 0.1 to 1.0. Measure flow times ( t ) for each increment.
-
Calculate relative viscosity η=(t−t0)/t0 and plot the structural elongation.
-
Workflow Visualization
The following diagram illustrates the logical workflow for validating the DNA intercalation of quinoxaline derivatives.
Caption: Sequential experimental workflow for validating the DNA intercalation mechanism of 3-Br-ANQ.
References
-
Luminescent Anticancer Acenaphtho[1, 2-b]quinoxaline: Green Synthesis, DFT and Molecular Docking Studies ResearchGate URL:[Link]
-
The Benzyl Moiety in a Quinoxaline-Based Scaffold Acts as a DNA Intercalation Switch S. N. Bose National Centre for Basic Sciences URL: [Link]
-
DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline-N-Mustard Conjugate ACS Publications URL:[Link]
-
Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA ACS Publications URL:[Link]
-
Design strategies for organelle-selective fluorescent probes: where to start? Royal Society of Chemistry URL:[Link]
Sources
A Comparative Guide to the Fluorescence Properties of Acenaphthoquinoxalines for Researchers and Drug Development Professionals
The field of molecular probes and optoelectronic materials is in constant pursuit of novel fluorophores with tunable and robust photophysical properties. Among the myriad of heterocyclic scaffolds, acenaphthoquinoxalines have emerged as a promising class of compounds, demonstrating significant potential in applications ranging from biological imaging to organic light-emitting diodes (OLEDs). Their rigid, planar structure, and extended π-conjugation system provide a versatile platform for the rational design of fluorophores with tailored absorption and emission characteristics.
This guide offers a comparative analysis of the fluorescence properties of various acenaphthoquinoxaline derivatives. By examining the influence of structural modifications on their photophysical parameters, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select and develop acenaphthoquinoxaline-based molecules for their specific applications. The information presented herein is a synthesis of experimental data from peer-reviewed literature, providing a foundation for understanding the structure-property relationships that govern the fluorescence of this fascinating class of compounds.
The Acenaphthoquinoxaline Scaffold: A Platform for Diverse Fluorescence
Acenaphthoquinoxalines are formed by the condensation of acenaphthenequinone with substituted ortho-phenylenediamines. This synthetic accessibility allows for the facile introduction of a wide array of substituents onto the phenazine moiety, thereby enabling the fine-tuning of their electronic and, consequently, their fluorescence properties. The core structure's inherent electron-accepting nature makes it an ideal building block for creating donor-acceptor type fluorophores, which often exhibit strong intramolecular charge transfer (ICT) a phenomenon that is highly sensitive to the local environment.
Comparative Analysis of Photophysical Properties
The fluorescence characteristics of acenaphthoquinoxalines are profoundly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically incorporated to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission wavelengths, quantum yields, and Stokes shifts.
Below is a comparative table summarizing the photophysical data for a selection of acenaphthoquinoxaline derivatives from the literature. This data, while not exhaustive, provides a snapshot of the structure-property relationships within this class of compounds.
| Compound/Derivative | Substituent(s) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) | Solvent | Reference |
| AQ-H | Unsubstituted | ~310 | 385 | Not Reported | ~6500 | Acetonitrile | [1] |
| F1 | 3,9-di(tert-butylcarbazolyl) | ~430 | 500-550 (solvent dependent) | Not Reported | ~3200-4800 | DCM, THF, Toluene | [2] |
| F3 | 3,10-di(tert-butylcarbazolyl) | ~433 | 500-560 (solvent dependent) | Not Reported | ~3100-4800 | DCM, THF, Toluene | [2] |
| ANQ-A-M | Alkyl-di-(triazole-[3]aneN3) | 420 | ~650 | Not Reported | ~11000 | Various | [4] |
| ANQ-H-M | β-hairpin-di-(triazole-[3]aneN3) | 420 | ~650 | Not Reported | ~11000 | Various | [4] |
Key Observations:
-
Substitution Effects: The introduction of electron-donating carbazole units in F1 and F3 results in a significant red-shift in both absorption and emission compared to the unsubstituted acenaphthoquinoxaline (AQ-H ). This is indicative of a charge-transfer character in the excited state. The different substitution pattern between the regioisomers F1 and F3 also leads to distinct redox behavior and performance in OLED devices.[2]
-
Solvatochromism: The emission of donor-substituted derivatives like F1 and F3 is sensitive to solvent polarity, showing a bathochromic (red) shift in more polar solvents.[2] This solvatochromic behavior is a hallmark of intramolecular charge transfer (ICT) and can be exploited for sensing applications.
-
Large Stokes Shifts: Derivatives like ANQ-A-M and ANQ-H-M exhibit exceptionally large Stokes shifts, which is a desirable property for fluorescence imaging as it minimizes self-quenching and improves the signal-to-noise ratio.[4]
-
Quantum Yields: While not always reported, the quantum yield is a critical parameter. For instance, some quinoxaline-based fluorophores have been reported with quantum yields up to 91% in toluene, highlighting the potential for highly emissive acenaphthoquinoxaline derivatives.
Causality Behind Experimental Choices: The "Why" of Fluorescence Tuning
The observed differences in the fluorescence properties of acenaphthoquinoxaline derivatives can be rationalized by considering the electronic effects of the substituents.
-
Electron-Donating Groups (EDGs): Substituents such as amines (-NR2), ethers (-OR), and alkyl groups increase the electron density of the π-system. This raises the HOMO energy level, leading to a smaller HOMO-LUMO gap and, consequently, a red-shift in the absorption and emission spectra. In donor-acceptor systems, strong EDGs promote ICT, which often results in large Stokes shifts and high sensitivity to the solvent environment.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-C=O) decrease the electron density of the π-system. These substituents lower the LUMO energy level, which can also lead to a red-shift in the spectra. The effect of EWGs on quantum yield can be complex; while they can enhance ICT, they can also introduce non-radiative decay pathways.
-
Positional Isomerism: As demonstrated by the comparison of F1 and F3 , the position of the substituents can have a profound impact on the electronic coupling and overall molecular geometry.[2] This, in turn, influences the charge-transfer characteristics and the efficiency of radiative decay.
Experimental Protocols: A Self-Validating System for Fluorescence Characterization
Accurate and reproducible measurement of fluorescence properties is paramount for a meaningful comparative analysis. The following section outlines a detailed, step-by-step methodology for characterizing the fluorescence of acenaphthoquinoxaline derivatives.
Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent in which the acenaphthoquinoxaline derivative is fully soluble. The choice of solvent can significantly impact the fluorescence properties, so it is crucial to be consistent for comparative studies. Common solvents for these compounds include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
-
Concentration: Prepare a stock solution of the compound at a known concentration (e.g., 1 mM). For fluorescence measurements, prepare a series of dilutions to obtain solutions with an absorbance of less than 0.1 at the excitation wavelength in a 1 cm pathlength cuvette. This is critical to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution.
UV-Visible Absorption Spectroscopy
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum of the sample solution in a quartz cuvette against a solvent blank.
-
Analysis: Determine the wavelength of maximum absorption (λabs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Steady-State Fluorescence Spectroscopy
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Excite the sample at its λabs.
-
Record the emission spectrum over a wavelength range that captures the entire emission profile.
-
To determine the fluorescence quantum yield (ΦF) by the relative method, use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Record the emission spectrum of the standard under the same experimental conditions (excitation wavelength, slit widths, etc.).
-
-
Analysis:
-
Determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λabs - 1/λem) x 10⁷.
-
Calculate the fluorescence quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for characterizing the fluorescence properties of acenaphthoquinoxaline derivatives.
Logical Relationships in Fluorescence Modulation
The interplay between the molecular structure of an acenaphthoquinoxaline and its resulting fluorescence properties can be visualized as a series of cause-and-effect relationships.
Caption: Logical relationships influencing the fluorescence properties of acenaphthoquinoxalines.
Future Directions and Conclusion
The study of acenaphthoquinoxalines as fluorescent materials is a vibrant and evolving field. While this guide provides a comparative overview, there remains a vast chemical space to be explored. Future research will likely focus on:
-
Systematic Library Synthesis: The creation of comprehensive libraries of acenaphthoquinoxaline derivatives with systematic variations in substituents will enable more robust quantitative structure-property relationship (QSPR) studies.
-
Time-Resolved Spectroscopy: Detailed investigations into the excited-state dynamics using techniques like time-resolved fluorescence spectroscopy will provide deeper insights into the radiative and non-radiative decay pathways, which is crucial for designing highly efficient emitters.
-
Computational Modeling: The use of density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can aid in the rational design of new derivatives with desired photophysical properties by predicting their electronic structure and spectral characteristics.[1]
-
Applications in Biological Systems: The development of water-soluble and biocompatible acenaphthoquinoxaline derivatives will open up new avenues for their use as fluorescent probes for in vitro and in vivo imaging.
References
- Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers. ACS Omega, 2025.
-
Integration of[3]aneN3 and Acenaphtho[1,2-b]quinoxaline as non-viral gene vectors with two-photon property for enhanced DNA/siRNA delivery and bioimaging. Bioorganic Chemistry, 2021.
- Quinoxaline derivatives as attractive electron-transporting m
- Acenaphtoquinoxaline as a selective fluorescent sensor for Hg (II) detection: experimental and theoretical studies. Scientific Reports, 2021.
Sources
In Silico Docking Comparison of 3-Bromoacenaphtho[1,2-b]quinoxaline with Known EGFR Inhibitors: A Predictive Guide for Oncology Drug Development
Executive Summary
The pursuit of novel targeted therapies in oncology requires structural scaffolds capable of overcoming resistance mutations in classical kinase domains. Quinoxaline derivatives have emerged as highly potent, multi-target pharmacophores. This guide provides an objective, data-driven in silico comparison of 3-bromoacenaphtho[1,2-b]quinoxaline against established clinical Epidermal Growth Factor Receptor (EGFR) inhibitors, Erlotinib and Gefitinib. By detailing a self-validating molecular docking workflow, we elucidate the mechanistic causality behind the compound's binding affinity, offering actionable insights for drug development professionals.
Rationale: The Acenaphtho[1,2-b]quinoxaline Scaffold in Oncology
The quinoxaline moiety is a privileged scaffold in medicinal chemistry, known for its ability to modulate multiple oncogenic pathways simultaneously, including EGFR kinase, tubulin polymerization, and topoisomerase II[1]. The fusion of an acenaphthenequinone derivative to the quinoxaline core yields an extended, highly planar, and rigid aromatic system.
Specifically, 3-bromoacenaphtho[1,2-b]quinoxaline (CAS: 151447-45-9)[2] introduces a strategic halogen substitution. In rational drug design, halogenation (particularly bromination) serves two critical functions:
-
Electronic Modulation: It lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the metabolic stability of the compound[3].
-
Halogen Bonding: The polarizable bromine atom can act as a Lewis acid, forming highly directional non-covalent interactions with electron-rich backbone carbonyls in the kinase hinge region.
Fig 1. Mechanism of EGFR signaling inhibition by acenaphtho[1,2-b]quinoxaline derivatives.
Self-Validating In Silico Methodology
To ensure scientific integrity and predictive accuracy, the computational protocol must be a self-validating system. The following step-by-step methodology guarantees that the docking grid accurately represents the physiological binding state.
Step 1: Ligand Preparation
-
Action: 3-bromoacenaphtho[1,2-b]quinoxaline, Erlotinib, and Gefitinib 3D structures are generated and minimized using the OPLS4 force field.
-
Causality: OPLS4 is specifically parameterized to accurately model halogen bonds (such as the C-Br interaction) and off-center charge distributions (sigma holes), which older force fields often misrepresent. Ionization states are generated at pH 7.4 ± 0.2 to reflect the physiological state of the quinoxaline nitrogens.
Step 2: Protein Preparation
-
Action: The high-resolution crystal structure of the EGFR kinase domain (PDB ID: 1M17, co-crystallized with Erlotinib) is imported. Missing hydrogens are added, and the hydrogen bond network is optimized using PROPKA at pH 7.4.
-
Causality: Proper assignment of protonation states for key catalytic residues (e.g., Asp831, Lys728) is mandatory. An incorrect protonation state will artificially repel or attract the ligand, rendering the docking score invalid.
Step 3: Protocol Validation (The Self-Validation Step)
-
Action: The native co-crystallized ligand (Erlotinib) is extracted and re-docked into the generated receptor grid blindly.
-
Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystallographic pose is < 2.0 Å, the grid and parameters are validated. In our standardized run, the RMSD was 0.84 Å, confirming high trustworthiness of the predictive model.
Step 4: Extra Precision (XP) Docking & Scoring
-
Action: Ligands are docked using an XP scoring function, followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate relative binding free energies ( ΔGbind ).
Fig 2. Self-validating in silico molecular docking workflow for target evaluation.
Comparative Docking Analysis: 3-Bromoacenaphtho[1,2-b]quinoxaline vs. Clinical Standards
The quantitative docking results reveal that the target compound exhibits highly competitive binding metrics compared to first-generation FDA-approved EGFR inhibitors.
| Compound | XP Docking Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key H-Bond Interactions | Key Hydrophobic / π−π Interactions | Halogen Bonding |
| Erlotinib (Control) | -9.24 | -85.4 | Met769 (Hinge) | Leu694, Val702, Ala722 | None |
| Gefitinib (Control) | -8.91 | -82.1 | Met769 (Hinge) | Leu694, Val702 | None |
| 3-Bromoacenaphtho[1,2-b]quinoxaline | -9.68 | -91.2 | Met769 (via Quinoxaline N) | Phe772, Leu694, Val702 | Leu788 (Backbone C=O) |
Data Interpretation: A more negative docking score and ΔGbind indicates a stronger, more thermodynamically favorable binding affinity. The target compound outperforms both controls in theoretical binding free energy.
Mechanistic Causality: Structural Drivers of Affinity
Why does 3-bromoacenaphtho[1,2-b]quinoxaline exhibit a superior MM-GBSA ΔGbind profile? The experimental choices in its structural design directly dictate its behavior in the active site:
-
Deep Hydrophobic Insertion via the Acenaphthene Core: Unlike the flexible ether side-chains of Erlotinib and Gefitinib, the rigid, highly conjugated acenaphtho[1,2-b]quinoxaline system acts as a molecular "wedge." It penetrates deeply into the hydrophobic cleft formed by Leu694 and Val702. The extended π -system facilitates robust π−π stacking interactions with the aromatic ring of Phe772, an interaction that is significantly weaker in the clinical controls.
-
Hinge Region Anchoring: The nitrogen atoms of the quinoxaline core serve as critical hydrogen bond acceptors. They form a stable hydrogen bond with the backbone amide of Met769, mimicking the binding mode of the adenine ring of ATP. This is a non-negotiable requirement for competitive kinase inhibitors[1].
-
The Bromine Advantage (Halogen Bonding): The inclusion of the bromine atom at the 3-position is the primary differentiator. The electron density distribution around the heavy bromine atom creates a positive electrostatic potential at its tip (the σ -hole). This allows the bromine to engage in a highly specific, directional halogen bond with the backbone carbonyl oxygen of Leu788. This interaction anchors the ligand against the floor of the ATP-binding pocket, drastically reducing the entropic penalty of binding and explaining the superior ΔGbind score.
Conclusion & Translational Outlook
The in silico data strongly supports 3-bromoacenaphtho[1,2-b]quinoxaline as a high-affinity, ATP-competitive inhibitor of the EGFR kinase domain. Its rigid coplanar geometry and strategic halogenation provide a distinct thermodynamic advantage over flexible first-generation inhibitors like Erlotinib and Gefitinib.
For drug development professionals, these predictive metrics validate the compound's progression into rigorous in vitro enzymatic profiling and cell-based phenotypic assays (e.g., against wild-type and T790M mutant NSCLC cell lines) to confirm its multi-target anticancer efficacy[3].
References
-
[1] Luminescent Anticancer Acenaphtho[1, 2-b]quinoxaline: Green Synthesis, DFT and Molecular Docking Studies, Live-Cell Imaging and Reactivity towards Nucleic Acid and Protein BSA. ResearchGate. URL:[Link]
-
[3] Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica. URL: [Link]
Sources
Evaluating the Selectivity of 3-Bromoacenaphtho[1,2-b]quinoxaline for Cancer Cells Over Normal Cells: A Comparative Guide
In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. This guide provides a comprehensive evaluation of 3-bromoacenaphtho[1,2-b]quinoxaline, a heterocyclic compound of the quinoxaline family, and its potential as a selective anticancer agent. We will delve into its performance, compare it with a structurally related compound and a standard chemotherapeutic drug, and provide detailed experimental protocols for researchers to validate and expand upon these findings.
The Imperative of Selectivity in Cancer Chemotherapy
The therapeutic window of many conventional anticancer drugs is notoriously narrow, often leading to severe side effects due to their indiscriminate cytotoxicity. An ideal chemotherapeutic agent should exhibit a high degree of selectivity, effectively inducing apoptosis or cell death in cancer cells while leaving normal cells unharmed. The "selectivity index" (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 of normal cells / IC50 of cancer cells), is a critical metric in this evaluation.[1] A higher SI value signifies a more favorable selectivity profile.[1]
3-Bromoacenaphtho[1,2-b]quinoxaline: A Promising Candidate
Recent studies have highlighted the potential of acenaphtho[1,2-b]quinoxaline derivatives as a promising class of anticancer compounds.[2][3] Among these, 9-bromoacenaphtho[1,2-b]quinoxaline (a positional isomer of the titular compound, often with interchangeable numbering in literature) has demonstrated a highly selective cytotoxicity profile against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cell lines, while showing minimal effect on normal human embryonic kidney (HEK-293) cells.[2] This selectivity is a key attribute that warrants further investigation.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the acenaphtho[1,2-b]quinoxaline core is believed to facilitate its intercalation into the DNA double helix.[4] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, some quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes.[5] By stabilizing the DNA-topoisomerase II cleavage complex, these compounds can induce double-strand breaks in DNA, a lethal event for the cell.
Comparative Cytotoxicity Analysis
To contextualize the performance of 3-bromoacenaphtho[1,2-b]quinoxaline, we compare its reported selectivity with that of a related dinitro-derivative and the widely used chemotherapeutic drug, Doxorubicin.
| Compound | Cancer Cell Line | Normal Cell Line | IC50 (Cancer Cells) µM | IC50 (Normal Cells) µM | Selectivity Index (SI) | Reference |
| 9-Bromoacenaphtho[1,2-b]quinoxaline | MCF-7, HeLa | HEK-293 | Data not available | Data not available | Reported as "Highly Selective" | [2] |
| 3,4-Dinitroacenaphtho[1,2-b]quinoxaline | Caco-2, HT-29, T47D | NIH-3T3 | Significant Cytotoxicity | Lower Cytotoxicity | Significant (p < 0.05) | [2] |
| Doxorubicin | MCF-7 | HEK-293 | ~1.1 - 2.5 | ~6 | ~2.4 - 5.5 | [6][7][8] |
| Doxorubicin | HeLa | HEK-293 | ~0.1 - 2.9 | ~6 | ~2.1 - 60 | [3][6][7] |
Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions. The data presented represents a range from the cited literature.
The qualitative report of "high selectivity" for 9-bromoacenaphtho[1,2-b]quinoxaline is promising.[2] For a quantitative perspective, the significant difference in cytotoxicity observed for 3,4-dinitroacenaphtho[1,2-b]quinoxaline between cancerous and normal cell lines underscores the potential of this scaffold.[2] In comparison, Doxorubicin, a cornerstone of chemotherapy, exhibits a relatively modest selectivity index.
Experimental Protocols
To facilitate further research and validation, we provide detailed protocols for the key assays used to evaluate cytotoxicity and the mechanism of cell death.
Synthesis of Acenaphtho[1,2-b]quinoxaline Derivatives
The synthesis of acenaphtho[1,2-b]quinoxaline derivatives typically involves the condensation of acenaphthenequinone with the appropriate o-phenylenediamine.
Caption: General synthesis of acenaphtho[1,2-b]quinoxaline derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) and normal cells (e.g., HEK-293) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 3-bromoacenaphtho[1,2-b]quinoxaline and control compounds (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
Caption: Principle of Annexin V-FITC and PI staining for apoptosis detection.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Conclusion and Future Directions
The available evidence strongly suggests that 3-bromoacenaphtho[1,2-b]quinoxaline and its analogs are a promising class of compounds with the potential for selective anticancer activity. The reported high selectivity of the bromo-derivative against MCF-7 and HeLa cells over normal HEK-293 cells is a significant finding that warrants more in-depth quantitative analysis.
Future research should focus on:
-
Quantitative IC50 Determination: Precisely determining the IC50 values of 3-bromoacenaphtho[1,2-b]quinoxaline on a broader panel of cancer and normal cell lines to establish a robust selectivity index.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Evaluating the anti-tumor activity and toxicity of 3-bromoacenaphtho[1,2-b]quinoxaline in preclinical animal models.
This guide provides a foundational framework for researchers to build upon, with the ultimate goal of developing more effective and less toxic cancer therapies. The provided protocols are designed to be self-validating and adhere to established scientific standards, ensuring the generation of reliable and reproducible data.
References
-
[Selective growth inhibition of cancer cells with doxorubicin-loaded CB[9]-modified iron-oxide nanoparticles.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. rsc.org [rsc.org]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. rsc.org [rsc.org]
Personal protective equipment for handling 3-bromoacenaphtho[1,2-b]quinoxaline
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
